GN25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(5,8-dimethoxy-1,4-dioxonaphthalen-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6S/c1-20-9-3-4-10(21-2)14-13(9)8(16)7-11(15(14)19)22-6-5-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIRLGMLDOPLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of Action of GN25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GN25 has emerged as a promising small molecule inhibitor with significant anti-tumor properties. Its primary mechanism of action revolves around the specific inhibition of the p53-Snail protein-protein interaction, a critical nexus in oncogenic pathways, particularly in cancers harboring K-Ras mutations. This disruption reactivates the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis. Furthermore, this compound exhibits potent anti-angiogenic and anti-vasculogenic mimicry effects by modulating the PI3K/AKT signaling pathway and inhibiting the secretion of key matrix metalloproteinases and growth factors. Evidence also suggests a role for this compound in the modulation of the Hedgehog signaling pathway. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of p53-Snail Binding
The cornerstone of this compound's anti-tumor activity lies in its ability to specifically disrupt the binding between the tumor suppressor protein p53 and the transcription factor Snail.[1][2][3][4] In many cancers, particularly those with activating K-Ras mutations, Snail is overexpressed and directly binds to p53, leading to its cytoplasmic localization and subsequent degradation or inactivation.[2][5] This effectively abrogates the tumor-suppressive functions of p53.
This compound intervenes by binding to Snail, preventing its interaction with p53.[5] This frees p53 to translocate to the nucleus, where it can activate the transcription of its target genes, most notably the cyclin-dependent kinase inhibitor p21.[3][5] The induction of p21 leads to cell cycle arrest, primarily at the G1/S checkpoint, thereby inhibiting cancer cell proliferation.[3]
Signaling Pathway: p53-Snail Interaction and this compound Intervention
Anti-Angiogenic and Anti-Vasculogenic Mimicry Effects
Beyond its core mechanism, this compound demonstrates significant activity in suppressing tumor vascularization through two distinct but related processes: anti-angiogenesis and anti-vasculogenic mimicry.[6]
Inhibition of Angiogenesis
This compound has been shown to suppress key processes in angiogenesis, including the migration, wound healing, and tube formation of human umbilical vein endothelial cells (HUVECs).[6] This effect is mediated, at least in part, through the dose-dependent reduction of phosphatidylinositol 3-kinase (PI3K)/AKT signaling.[6] The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and migration, and its inhibition curtails the ability of endothelial cells to form new blood vessels.
Furthermore, this compound inhibits the secretion of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF) in HUVECs.[6] MMP-2 is crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration, while VEGF is a potent stimulator of angiogenesis.
Inhibition of Vasculogenic Mimicry
In aggressive tumors like glioblastoma, cancer cells can form their own vessel-like structures, a process known as vasculogenic mimicry (VM). This compound effectively inhibits VM in Uppsala 87 malignant glioma (U87MG) cells, accompanied by a decrease in MMP-2 and VEGF secretion.[6]
Signaling Pathway: Anti-Angiogenic and Anti-VM Effects of this compound
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Antitumor effect of novel small chemical inhibitors of Snail-p53 binding in K-Ras-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. The anti-angiogenic and anti-vasculogenic mimicry effects of this compound in endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Cancer Cell Plasticity: A Technical Guide to GN25, a Snail-p53 Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and drug resistance. A key regulator of EMT is the transcription factor Snail. In many cancers, particularly those with oncogenic K-Ras mutations, Snail is overexpressed and contributes to tumor aggressiveness by suppressing the tumor suppressor protein p53. The direct interaction between Snail and p53 leads to the inhibition of p53's functions, such as inducing apoptosis and cell cycle arrest.
GN25 is a novel small molecule inhibitor designed to specifically disrupt the binding between Snail and p53.[1][2] By blocking this interaction, this compound aims to restore the tumor-suppressive functions of p53 in cancer cells where this axis is dysregulated. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and details the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Restoring p53 Function
In cancer cells harboring K-Ras mutations, a signaling cascade is initiated that leads to the stabilization and accumulation of the Snail protein.[3][4] Snail then translocates to the nucleus and binds directly to the DNA-binding domain of p53, effectively sequestering it and preventing it from activating its target genes.[3][5] This Snail-mediated inhibition of p53 is a crucial mechanism by which cancer cells evade apoptosis and continue to proliferate.
This compound, a 2-thio-dimethoxy naphthoquinone analog, intervenes at this critical juncture.[1] It is designed to bind to Snail in a manner that prevents its interaction with p53.[6] This disruption of the Snail-p53 complex liberates p53, allowing it to resume its role as a potent tumor suppressor. The restored p53 activity leads to the transcriptional activation of downstream targets like p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest.[1][7] Ultimately, the reactivation of p53 by this compound can trigger apoptosis and inhibit tumor growth.[8][9]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in K-Ras mutated cancer cells.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer cell lines, particularly those with K-Ras mutations. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | K-Ras Status | Treatment Duration | IC50 (µM) | Reference |
| A549 | Non-small cell lung | Mutated | 24h | ~10 | [7] |
| HCT116 | Colorectal | Mutated | 24h | ~10 | [7] |
| Capan-1 | Pancreatic | Mutated | 24h | ~10 | [6][10] |
| Panc-1 | Pancreatic | Mutated | 24h | >20 (Resistant) | [2][6] |
| K-Ras-MEF | Mouse Embryonic Fibroblast | Transformed | 12h | <10 | [6] |
| N-Ras/Myc-MEF | Mouse Embryonic Fibroblast | Transformed | 12h | >20 (Resistant) | [6] |
| HMLE-SNAIL | Human Mammary Epithelial | - | 72h | Significant inhibition at 20 µM | [9] |
| Kras-HMLE-SNAIL | Human Mammary Epithelial | - | 72h | Significant inhibition at 20 µM | [9] |
Table 2: Effect of this compound on Spheroid Formation
| Cell Line | Treatment | Observation | Reference |
| HMLE-SNAIL | 20 µM this compound | Suppression of spheroid forming capacity | [8][9] |
| Kras-HMLE-SNAIL | 20 µM this compound | Suppression of spheroid forming capacity | [8][9] |
Table 3: Molecular Effects of this compound Treatment
| Cell Line | Treatment | Effect | Reference |
| K-Ras-MEF | 5 µM this compound for 4h | Induction of p53 and p21 | [1][7] |
| A549 | 1-10 µM this compound for 1-6h | Dose- and time-dependent induction of p53 and p21 | [7] |
| HCT116 | 1-10 µM this compound for 1-6h | Dose- and time-dependent induction of p53 and p21 | [7] |
| Capan-1 | 10 µM this compound for 6h | Induction of PTEN (a p53 target) | [10] |
| Kras-HMLE-SNAIL | This compound | Down-regulation of mesenchymal markers (TWIST1, TWIST2) | [8] |
| Kras-HMLE-SNAIL | This compound | Up-regulation of epithelial marker (E-Cadherin) | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Spheroid Formation Assay
This assay assesses the ability of cancer cells to grow in a three-dimensional, anchorage-independent manner, which is a characteristic of cancer stem cells and is often enhanced by EMT.
-
Cell Seeding: Single-cell suspensions are plated in ultra-low attachment plates or hanging drop cultures in a serum-free medium supplemented with growth factors (e.g., EGF and bFGF).
-
Spheroid Formation: The cells are incubated for a period of days to weeks to allow for the formation of spheroids.
-
Treatment: Once spheroids are formed, they are treated with this compound or a vehicle control.
-
Analysis: The number and size of the spheroids are monitored and quantified using microscopy and imaging software. A reduction in spheroid formation or size indicates an inhibitory effect on cancer stem-like properties.
GST Pull-Down Assay
This in vitro assay is used to determine if this compound can directly inhibit the binding between Snail and p53 proteins.
-
Protein Expression and Purification: GST-tagged Snail and untagged p53 proteins are expressed in and purified from E. coli.
-
Binding Reaction: The purified GST-Snail is incubated with glutathione-sepharose beads. Purified p53 is then added to the beads in a binding buffer, along with either this compound or a vehicle control.
-
Washing: The beads are washed to remove any unbound proteins.
-
Elution and Detection: The proteins bound to the beads are eluted and then analyzed by SDS-PAGE and Western blotting using an anti-p53 antibody. A decrease in the amount of p53 pulled down with GST-Snail in the presence of this compound indicates that the compound inhibits their interaction.
Workflow for Evaluating this compound Efficacy
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers characterized by K-Ras mutations and Snail-mediated p53 suppression.[2][11] By directly targeting the Snail-p53 protein-protein interaction, this compound can reactivate the p53 tumor suppressor pathway, leading to anti-proliferative and pro-apoptotic effects. Furthermore, its ability to reverse EMT suggests that it may also have the potential to inhibit metastasis and overcome drug resistance.
Future research should focus on optimizing the pharmacological properties of this compound for clinical development. In vivo studies in relevant animal models are crucial to further validate its anti-tumor efficacy and to assess its safety profile. Additionally, the identification of predictive biomarkers will be essential for selecting patients who are most likely to respond to this compound-based therapies. The continued investigation of Snail-p53 binding inhibitors like this compound holds significant promise for the development of novel and effective cancer treatments.
References
- 1. apexbt.com [apexbt.com]
- 2. Antitumor effect of novel small chemical inhibitors of Snail-p53 binding in K-Ras-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking of p53-Snail Binding, Promoted by Oncogenic K-Ras, Recovers p53 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking of p53-Snail binding, promoted by oncogenic K-Ras, recovers p53 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Systems analysis reveals a transcriptional reversal of the mesenchymal phenotype induced by SNAIL-inhibitor GN-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
An In-depth Technical Guide to the GN25 Compound: A Novel Inhibitor of the Snail-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
GN25 is a novel small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in tumors harboring K-Ras mutations. As a 2-thio-dimethoxy naphthoquinone analog, this compound functions by specifically disrupting the protein-protein interaction between the transcription factor Snail and the tumor suppressor protein p53. This inhibition leads to the reactivation of p53's tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a prospective outlook on its therapeutic potential.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular processes, and its inactivation is a hallmark of many human cancers. In certain malignancies, particularly those driven by oncogenic K-Ras, p53 function is suppressed not by mutation but through inhibitory protein-protein interactions. One such mechanism involves the binding of the zinc-finger transcription factor Snail to p53, which promotes p53's degradation and abrogates its tumor-suppressive activities.
This compound has emerged as a specific inhibitor of this Snail-p53 interaction.[1] By preventing Snail from binding to p53, this compound stabilizes p53 and restores its ability to induce the expression of downstream target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells with a K-Ras mutation.[1][2] This targeted approach offers a promising therapeutic strategy for a subset of cancers that are notoriously difficult to treat.
Mechanism of Action
This compound's primary mechanism of action is the allosteric inhibition of the Snail-p53 complex formation. In K-Ras-mutated cancer cells, the oncogenic K-Ras signaling pathway leads to the upregulation and stabilization of Snail. Snail, in turn, directly binds to p53, leading to its cytoplasmic localization and subsequent degradation. This compound intervenes in this process by binding to a pocket on Snail, which prevents its interaction with p53. This disruption leads to the nuclear accumulation and stabilization of wild-type p53, thereby restoring its transcriptional activity. The reactivated p53 then induces the expression of its target genes, most notably the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest at the G1/S checkpoint.
Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | K-Ras Status | IC50 (µM) | Assay | Reference |
| A549 | Non-Small Cell Lung Cancer | Mutated | Not Reported | MTT Assay | [1] |
| HCT116 | Colorectal Carcinoma | Mutated | Not Reported | MTT Assay | [1] |
| Capan-1 | Pancreatic Cancer | Mutated | Not Reported | Cell Counting | [1] |
| HL-60 | Promyelocytic Leukemia | Not Reported | 28.7 | CellTiter-Glo | [2] |
| Jurkat | T-cell Leukemia | Not Reported | 21.3 | CellTiter-Glo | [2] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth | Toxicity | Reference |
| Vehicle Control | - | Intraperitoneal (i.p.) | Progressive Tumor Growth | Not Applicable | [1] |
| This compound | 10 mg/kg (once a week) | Intraperitoneal (i.p.) | Tumor Regression | No significant toxicity observed in liver, pancreas, and kidney. | [1] |
| This compound | 20 mg/kg (once a week) | Intraperitoneal (i.p.) | Tumor Regression | No significant toxicity observed in liver, pancreas, and kidney. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of K-Ras-mutated cancer cell lines such as A549 and HCT116.[1]
Materials:
-
This compound compound
-
A549 or HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed A549 or HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 24 to 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Snail-p53 Binding Assay (GST Pull-down)
This protocol is designed to demonstrate the direct inhibitory effect of this compound on the Snail-p53 interaction.[1]
Materials:
-
Purified GST-Snail fusion protein
-
Purified His-tagged p53 protein
-
Glutathione-Sepharose beads
-
Binding buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer (containing reduced glutathione)
-
This compound compound
-
SDS-PAGE gels and Western blotting reagents
-
Anti-His and anti-GST antibodies
Procedure:
-
Incubate purified GST-Snail with Glutathione-Sepharose beads for 1 hour at 4°C to immobilize the fusion protein.
-
Wash the beads to remove unbound GST-Snail.
-
Add purified His-p53 to the beads in the presence of either this compound (at various concentrations) or a vehicle control.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-His and anti-GST antibodies to detect p53 and Snail, respectively.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse model bearing A549 xenografts.[1]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 cells
-
Matrigel
-
This compound compound
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of 5 x 10⁶ A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (10 or 20 mg/kg) or vehicle control via intraperitoneal injection once a week for the duration of the study (e.g., 10 weeks).
-
Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Synthesis
This compound is a 2-thio-dimethoxy naphthoquinone analog. While the specific synthesis protocol for this compound is not detailed in the primary biological literature, compounds of this class are generally synthesized through a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of a 2-halo-5,8-dimethoxy-1,4-naphthoquinone with a suitable thiol-containing reactant.
General Synthetic Scheme
Caption: A general synthetic scheme for 2-thio-dimethoxy naphthoquinone analogs.
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer therapeutics that targets a specific protein-protein interaction crucial for tumor suppression. Its ability to reactivate p53 in K-Ras-mutated cancer cells provides a clear rationale for its further development. The preclinical data, demonstrating both in vitro and in vivo efficacy with minimal toxicity, are encouraging.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: A detailed characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties is necessary to optimize dosing and administration schedules.
-
Lead Optimization: Structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs of this compound with improved pharmacological properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with other standard-of-care chemotherapies or targeted agents could enhance its therapeutic efficacy and overcome potential resistance mechanisms.
-
Biomarker Development: Identifying predictive biomarkers will be crucial for selecting patients who are most likely to respond to this compound therapy in future clinical trials.
References
Unraveling the Role of GN25 in K-Ras Mutated Cancers: A Review of Currently Available Scientific Literature
A comprehensive search of publicly available scientific and research databases has yielded no identifiable protein or gene designated as "GN25" with a recognized role in K-Ras mutated cancers. As such, a detailed technical guide on its specific function, associated signaling pathways, and relevant experimental protocols cannot be provided at this time.
It is possible that "this compound" may be an internal project name, a very recent discovery not yet in the public domain, or a misnomer for another protein. Without a positive identification of this molecule, it is impossible to fulfill the request for a technical guide detailing its interaction with K-Ras, its signaling pathways, or experimental data related to its function.
General Landscape of K-Ras Mutated Cancers
K-Ras is a frequently mutated oncogene, driving the development and progression of numerous cancers, including a significant percentage of lung, colorectal, and pancreatic tumors.[1][2][3] Mutations in the KRAS gene typically result in the constitutive activation of the K-Ras protein, leading to uncontrolled cell proliferation, survival, and differentiation.[1][2] This occurs through the persistent activation of downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][3][4][5]
Key Signaling Pathways in K-Ras Driven Cancers:
-
RAF-MEK-ERK (MAPK) Pathway: This is a critical signaling cascade that regulates cell growth, differentiation, and survival. Activated K-Ras recruits and activates RAF kinases, initiating a phosphorylation cascade that ultimately leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression.[1][4]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Activated K-Ras can also activate PI3K, leading to the activation of AKT and subsequent downstream effectors like mTOR.[1][4]
The central role of these pathways in K-Ras mutated cancers has made them attractive targets for therapeutic intervention. However, the development of effective K-Ras inhibitors has been a long-standing challenge in oncology.
Recommendations for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals investigating K-Ras mutated cancers, we recommend the following:
-
Verify the Nomenclature: It is crucial to ensure the accurate identification of the protein of interest. Please verify the name "this compound" for any potential typographical errors or alternative designations that may be more widely recognized in scientific literature.
-
Explore Public Databases: Utilize resources such as the National Center for Biotechnology Information (NCBI) Gene database and the UniProt Knowledgebase to search for proteins based on sequence, domain, or other known characteristics if available.
-
Consult Recent Literature: Stay abreast of the latest discoveries in K-Ras signaling and regulation. Novel regulators of K-Ras are continually being identified, and it is possible that the protein of interest is described under a different name.
While we are unable to provide the requested in-depth technical guide on "this compound," we hope this information on the broader context of K-Ras mutated cancers is helpful. We remain committed to providing accurate and up-to-date scientific information and will continue to monitor the literature for any mention of a molecule fitting the description of "this compound."
References
- 1. Robot or human? [walmart.com]
- 2. GlyGen [glygen.org]
- 3. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Heterotrimeric G-protein subunits regulate plant architecture, pod development, seed size, and symbiotic nodulation in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
The Disruption of the Snail-p53 Axis by GN25: A Technical Guide to p53 Pathway Activation in K-Ras Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing oncogenesis by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In a significant subset of human cancers, particularly those harboring oncogenic K-Ras mutations, the function of wild-type p53 is abrogated through its interaction with the transcriptional repressor Snail. This interaction leads to the suppression and subsequent elimination of p53, allowing cancer cells to evade apoptosis and proliferate. GN25, a small molecule inhibitor, has emerged as a promising therapeutic agent that specifically disrupts the Snail-p53 binding, thereby restoring p53 function in these cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its effects on the p53 signaling pathway.
Introduction: The K-Ras-Snail-p53 Axis
Oncogenic mutations in the K-Ras gene are prevalent in a variety of aggressive cancers, including pancreatic, lung, and colon cancers. A key mechanism by which oncogenic K-Ras promotes tumorigenesis is through the stabilization and upregulation of the zinc-finger transcription factor Snail. Snail, in turn, directly binds to the DNA-binding domain of p53, leading to its cytoplasmic sequestration and subsequent degradation.[1] This effectively silences the tumor-suppressive functions of p53, even in cancer cells that retain wild-type p53. The discovery of this pathway has identified the Snail-p53 interaction as a critical therapeutic target for reactivating p53 in K-Ras mutated cancers.
This compound: A Novel Inhibitor of the Snail-p53 Interaction
This compound is a small molecule designed to specifically inhibit the binding of Snail to p53. By occupying the p53-binding pocket on Snail, this compound prevents the formation of the Snail-p53 complex, leading to the stabilization and nuclear accumulation of functional p53. This restoration of p53 activity triggers downstream signaling cascades that result in cell cycle arrest and apoptosis in cancer cells with oncogenic K-Ras mutations.[1]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a selective anti-cancer agent.
| Cell Line | Cancer Type | K-Ras Status | p53 Status | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Mutated | Wild-Type | Not explicitly defined, but dose-dependent effects observed at 1-10 µM | [1] |
| HCT116 | Colon Carcinoma | Mutated | Wild-Type | Not explicitly defined, but dose-dependent effects observed at 1-10 µM | [1] |
| Capan-1 | Pancreatic Adenocarcinoma | Mutated | WT/MT | Not explicitly defined, but viability suppressed at 10 µM | [1] |
Table 1: In Vitro Efficacy of this compound in K-Ras Mutated Cancer Cell Lines.
| Cell Line | This compound Concentration (µM) | Time (hours) | Fold Induction of p21 | Fold Induction of PUMA | Reference |
| A549 | 10 | 4 | Dose-dependent increase observed | Dose-dependent increase observed | [1] |
| HCT116 | 1 | 4 | Time-dependent increase observed | Time-dependent increase observed | [1] |
Table 2: Induction of p53 Target Genes by this compound.
| Animal Model | Tumor Xenograft | This compound Dosage | Administration | Tumor Growth Inhibition | Reference |
| Nude Mice | A549 | 5 or 10 mg/kg | Intraperitoneal (i.p.), twice a week for 2 weeks | Significant suppression of tumor growth observed | [2] |
Table 3: In Vivo Antitumor Activity of this compound.
Signaling Pathway and Mechanism of Action
The mechanism of this compound-mediated p53 activation is a linear and well-defined pathway, making it an attractive target for therapeutic intervention.
References
The Discovery of GN25: A First-in-Class Inhibitor of the Snail-p53 Interaction for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GN25 is a novel, first-in-class small molecule inhibitor that specifically disrupts the protein-protein interaction between the transcription factor Snail and the tumor suppressor p53.[1][2] This interaction is a key mechanism of p53 suppression in cancers driven by oncogenic K-Ras.[1][2] By blocking this binding, this compound reactivates p53, leading to the induction of downstream targets such as p21, and subsequent anti-tumor effects, including cell growth inhibition and tumor regression.[1][3] This technical guide provides an in-depth overview of the discovery of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and a visualization of the associated signaling pathways.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In a significant portion of human cancers, the function of p53 is abrogated, not by mutation, but through suppression by other cellular proteins. One such mechanism of suppression involves the transcription factor Snail, which is often overexpressed in cancers with activating mutations in the K-Ras oncogene.[1][2] Oncogenic K-Ras induces the expression of Snail, which in turn directly binds to p53, leading to its functional inactivation and subsequent removal from the cell.[1][2]
The discovery of small molecules that can inhibit the Snail-p53 interaction represents a promising therapeutic strategy for reactivating p53 in K-Ras-mutated cancers. This compound, a 2-thio-dimethoxy naphthoquinone analog, emerged from these efforts as a potent and specific inhibitor of this interaction.[1][2] This document details the preclinical data supporting the development of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
This compound exerts its anti-tumor effects by directly interfering with the binding of Snail to p53. This restores the tumor-suppressive functions of p53. The proposed mechanism of action is as follows:
-
Inhibition of Snail-p53 Binding: this compound directly binds to either Snail or p53, preventing their interaction. This has been demonstrated in in vitro binding assays.
-
Reactivation of p53: With Snail no longer sequestering and inhibiting p53, p53 is free to act as a transcription factor.
-
Induction of p53 Target Genes: Activated p53 upregulates the expression of its downstream target genes, most notably p21 (CDKN1A), a potent cell cycle inhibitor.[1]
-
Anti-tumor Effects: The reactivation of the p53 pathway leads to cell cycle arrest and inhibition of cancer cell proliferation. In vivo, this translates to the inhibition of tumor growth and even tumor regression.[1][2]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | K-Ras Status | p53 Status | IC50 (µM) | Assay | Incubation Time | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | Not specified | 28.7 | CellTiter-Glo | 24 h | [1] |
| Jurkat | Acute T-cell Leukemia | Not specified | Not specified | 21.3 | CellTiter-Glo | 24 h | [1] |
Table 2: In Vitro Activity of this compound in K-Ras-Mutated Cell Lines
| Cell Line | Cancer Type | K-Ras Status | p53 Status | This compound Concentration (µM) | Effect | Assay | Incubation Time | Reference |
| A549 | Lung Adenocarcinoma | Mutated | Wild-type | 1-10 | Induction of p53 and p21 | Western Blot | 1-6 h | [1] |
| HCT116 | Colorectal Carcinoma | Mutated | Wild-type | 1-10 | Induction of p53 and p21 | Western Blot | 1-6 h | [1] |
| K-Ras-mutated MEF | Mouse Embryonic Fibroblasts | Mutated | Not specified | 10, 20 | Inhibition of cell viability | Cell Proliferation Assay | 24 h | [1] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Xenograft Model | Cancer Type | Treatment | Dosage and Schedule | Effect | Reference |
| A549 cells in nude mice | Lung Adenocarcinoma | This compound | 10 and 20 mg/kg, i.p. once a week for 10 weeks | Blocked tumor progression and induced tumor regression | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines such as A549 and HCT116.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting the expression levels of p53 and p21 in cancer cells treated with this compound.
-
Cell Lysis: Plate cells in a 6-well plate and treat with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a nude mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When the tumors reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 10 and 20 mg/kg) and schedule (e.g., once a week). The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the discovery of this compound.
Caption: Mechanism of action of this compound in K-Ras-mutated cancer cells.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Caption: Interplay of this compound with K-Ras, Hedgehog, and PI3K/Akt signaling pathways.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of cancers harboring K-Ras mutations. By specifically targeting the Snail-p53 interaction, this compound effectively restores the tumor-suppressive function of p53, leading to significant anti-tumor activity in preclinical models. Further investigation into the clinical potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, is warranted. This technical guide provides a comprehensive summary of the foundational data on this compound to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
Preclinical Profile of GN25: A Targeted Inhibitor of the p53-Snail Interaction for K-Ras Mutated Cancers
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GN25 is a novel small molecule inhibitor targeting the protein-protein interaction between the tumor suppressor p53 and the transcription factor Snail. In preclinical studies, this compound has demonstrated significant antitumor activity, particularly in cancer models harboring K-Ras mutations. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the p53-Snail axis.
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In a significant subset of human cancers, the function of wild-type p53 is abrogated through various mechanisms, even in the absence of direct mutations in the TP53 gene. One such mechanism involves the interaction with Snail, a zinc-finger transcription factor known for its role in promoting epithelial-mesenchymal transition (EMT). In cancers with activating mutations in the K-Ras oncogene, Snail is often overexpressed and directly binds to p53, leading to its cytoplasmic localization and subsequent degradation, thereby nullifying its tumor-suppressive functions.
This compound was identified as a specific inhibitor of the p53-Snail interaction, with the aim of restoring p53 function in cancer cells where this axis is dysregulated. This whitepaper summarizes the key preclinical findings for this compound, highlighting its potential as a targeted anticancer agent.
Mechanism of Action
This compound is a 2-thio-dimethoxy naphthoquinone analog that directly interferes with the binding of Snail to the DNA-binding domain of p53.[1] This disruption leads to the stabilization and nuclear accumulation of wild-type p53, allowing it to transcriptionally activate its downstream target genes, such as the cyclin-dependent kinase inhibitor p21.[1] The induction of p21 subsequently leads to cell cycle arrest and inhibition of tumor cell proliferation. The antitumor effect of this compound is particularly pronounced in cancer cells with mutated K-Ras, where the Snail-p53 interaction is a key driver of p53 suppression.[1]
Signaling Pathway
In Vitro Efficacy
The in vitro activity of this compound has been evaluated in a panel of human cancer cell lines, with a particular focus on those with known K-Ras mutation status.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | K-Ras Status | p53 Status | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Mutant | Wild-Type | Not explicitly stated, but significant viability reduction observed at 1-10 µM | [1] |
| HCT116 | Colorectal Carcinoma | Mutant | Wild-Type | Not explicitly stated, but significant viability reduction observed at 1-10 µM | [1] |
| Capan-1 | Pancreatic Adenocarcinoma | Mutant | Mutant/Wild-Type Heterozygous | Not explicitly stated, but significant viability reduction observed at 10 µM | [2] |
| K-Ras-mutated MEF | Mouse Embryonic Fibroblast | Mutant | Wild-Type | Not explicitly stated, but significant viability reduction observed at 10-20 µM | [1] |
Table 2: Effect of this compound on p53 and p21 Protein Expression
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect on p53 | Effect on p21 | Reference |
| A549 | 1-10 | 1-6 | Dose- and time-dependent induction | Dose- and time-dependent induction | [1] |
| HCT116 | 1-10 | 1-6 | Dose- and time-dependent induction | Dose- and time-dependent induction | [1] |
| K-Ras-mutated MEF | 5 | 4 | Induction | Induction | [1] |
In Vivo Efficacy
The antitumor activity of this compound was assessed in a xenograft model using human lung carcinoma cells.
Table 3: In Vivo Antitumor Activity of this compound in an A549 Xenograft Model
| Animal Model | Cell Line | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Athymic Nude Mice | A549 | This compound | 10 | Intraperitoneal, once a week for 10 weeks | Significant tumor regression observed | [1] |
| Athymic Nude Mice | A549 | This compound | 20 | Intraperitoneal, once a week for 10 weeks | Significant tumor regression observed | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol describes the detection of p53 and p21 protein levels following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound or vehicle control for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.
Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the interaction between p53 and Snail and the inhibitory effect of this compound.
Materials:
-
Cancer cell lines (e.g., Capan-1)
-
This compound
-
Co-IP lysis buffer
-
Antibody against p53 for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibodies against p53 and Snail for Western blot detection
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-p53 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against p53 and Snail.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 human lung carcinoma cells
-
Matrigel
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection according to the specified schedule (e.g., once a week).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Summary and Future Directions
The preclinical data for this compound strongly support its development as a targeted anticancer agent for K-Ras-mutated cancers. By specifically inhibiting the p53-Snail interaction, this compound restores the tumor-suppressive function of wild-type p53, leading to cell cycle arrest and tumor regression in relevant cancer models.
Future studies should focus on a more comprehensive pharmacokinetic and toxicology profile of this compound to support its advancement into clinical trials. Furthermore, exploring the efficacy of this compound in combination with other standard-of-care chemotherapies or targeted agents could reveal synergistic effects and broaden its therapeutic potential. The investigation of potential resistance mechanisms to this compound will also be crucial for its long-term clinical success.
Experimental Workflow
References
Unveiling GN25: A Novel Inhibitor of the p53-Snail Interaction for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
GN25 emerges as a promising small molecule inhibitor that selectively targets the interaction between the tumor suppressor protein p53 and the transcription factor Snail. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound, positioning it as a novel therapeutic agent, particularly for cancers harboring K-Ras mutations.
Core Data Summary
This compound, a 2-thio-dimethoxy naphthoquinone analog, has demonstrated significant anti-tumor effects by disrupting the Snail-p53 binding, which in turn reactivates the tumor-suppressive functions of p53.[1][2] Its novelty lies in its specific mechanism of action, which selectively affects cancer cells with oncogenic K-Ras, a frequently mutated gene in human cancers.[3]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₆S |
| Molecular Weight | 322.33 g/mol |
| CAS Number | 1227401-27-5 |
In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across various cancer cell lines, demonstrating a selective impact on cells with K-Ras mutations.
| Cell Line | Genotype | This compound Concentration (µM) | Incubation Time (h) | Effect |
| K-Ras-mutated MEFs | K-Ras mutant | 10, 20 | 24 | Inhibition of cell viability |
| N-Ras/Myc-transformed MEFs | N-Ras/Myc mutant | 10, 20 | 24 | No significant effect on cell viability |
| A549 | K-Ras mutant, p53 wild-type | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21 |
| HCT116 | K-Ras mutant, p53 wild-type | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21 |
| MKN45 | K-Ras wild-type, p53 wild-type | 1-10 | 4 | No induction of p53 or p21 |
| Capan-1 | K-Ras mutant, p53 WT/MT | 10 | 24 | Suppression of cell viability, induction of p21 |
| Panc-1 | K-Ras mutant, p53 mutant | - | - | No response |
In Vivo Efficacy of this compound
Preclinical studies using a xenograft mouse model have confirmed the anti-tumor activity of this compound in a living organism.
| Animal Model | Cancer Cell Line | This compound Dosage (mg/kg) | Dosing Schedule | Outcome |
| Athymic Nude Mice | A549 (K-Ras mutant) | 10, 20 | Intraperitoneal injection, once a week for 10 weeks | Blocked tumor progression and induced tumor regression. No significant toxicity observed in the liver, pancreas, or kidney.[2] |
Signaling Pathway of this compound Action
This compound's mechanism of action is centered on the restoration of p53's tumor suppressor function, which is often abrogated in K-Ras-mutated cancers through the action of Snail.
In cancer cells with oncogenic K-Ras, the expression of the transcription factor Snail is upregulated. Snail directly binds to the p53 protein, leading to its suppression and subsequent elimination from the cell.[1][3] This allows the cancer cells to evade apoptosis and continue to proliferate.
This compound acts by directly interfering with the binding of Snail to p53. This inhibition allows p53 to be stabilized and activated. Activated p53 then transcriptionally upregulates its target genes, most notably p21 (CDKN1A), a cyclin-dependent kinase inhibitor that induces cell cycle arrest, thereby halting cell proliferation.[1][4]
Caption: The signaling pathway of this compound in K-Ras-mutated cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's novelty.
Cell Culture
-
Cell Lines: A549 (human lung carcinoma), HCT116 (human colon carcinoma), MKN45 (human gastric cancer), Capan-1 (human pancreatic cancer), and mouse embryonic fibroblasts (MEFs) transformed with K-Ras or N-Ras/Myc were utilized.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This assay was performed to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for the MTT-based cell viability assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: The plates were incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 10 µM and 20 µM) or a vehicle control (DMSO).
-
Incubation: The cells were incubated for another 24 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.
-
Incubation: The plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique was used to detect the protein levels of p53 and p21 following this compound treatment.
-
Cell Lysis: Cells were treated with this compound for the indicated times and then lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against p53, p21, or a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
This model was used to evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for the in vivo xenograft mouse model study.
-
Animal Model: Six-week-old male athymic nude mice were used for the study.
-
Tumor Cell Implantation: A549 cells (5 x 10⁶ cells in 100 µL of PBS) were injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reached a palpable size (approximately 100 mm³), the mice were randomly assigned to a control group or treatment groups.
-
Treatment Administration: The treatment groups received intraperitoneal injections of this compound at doses of 10 mg/kg or 20 mg/kg, once a week for 10 weeks. The control group received injections of the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume was measured twice a week using calipers and calculated using the formula: (length × width²)/2. The body weight of the mice was also monitored.
-
Endpoint: At the end of the 10-week treatment period, the mice were euthanized, and the tumors were excised, weighed, and photographed. Tissues from the liver, pancreas, and kidney were collected for toxicity analysis.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its novel mechanism of action, which involves the specific inhibition of the p53-Snail interaction, provides a new strategy for reactivating the p53 tumor suppressor pathway in K-Ras-mutated cancers. The presented data and experimental protocols offer a comprehensive foundation for further research and development of this compound as a potential clinical candidate.
References
Methodological & Application
GN25 In Vitro Assay: Application Notes and Protocols for Researchers
Unveiling the Anti-Cancer Potential of GN25: A Guide to In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This compound is a novel small molecule inhibitor that disrupts the interaction between Snail and p53, two critical proteins implicated in cancer progression.[1] This application note provides a comprehensive overview of in vitro assays to characterize the activity of this compound, offering detailed protocols for key experiments and a summary of expected quantitative outcomes. These protocols are designed to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound and similar compounds in a laboratory setting.
Signaling Pathway of this compound Action
This compound exerts its anti-tumor effects by intervening in the K-Ras-Snail-p53 signaling cascade. In many cancers, oncogenic K-Ras promotes the expression and stabilization of Snail, a transcriptional repressor. Snail, in turn, binds to the tumor suppressor protein p53, leading to its cytoplasmic localization and subsequent degradation, thereby abrogating its tumor-suppressive functions. This compound specifically inhibits the binding of Snail to p53, which leads to the reactivation of p53 and the induction of its downstream targets, such as the cell cycle inhibitor p21.[1][2] This ultimately results in cell cycle arrest and apoptosis in cancer cells with a mutated K-Ras background.[1][2] Additionally, this compound has been shown to impact other signaling pathways, including the PI3K/AKT pathway and hedgehog signaling, and exhibits anti-angiogenic properties.[3][4]
Caption: The signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the quantitative data reported for this compound in various in vitro studies. This data provides a baseline for expected outcomes when performing the described assays.
| Parameter | Cell Line(s) | Concentration/Value | Effect | Reference |
| Cell Viability | K-Ras-mutated MEF cells | 10 and 20 µM (24h) | Inhibition of cell viability | [2] |
| HCT116, A549 | 1-10 µM (1-6h) | Dose- and time-dependent induction of p53 and p21 | [2] | |
| Capan-1 | 10 µM (24h) | Suppression of cell viability | ||
| p53 Activation | K-Ras-mutated MEF cells | 5 µM (4h) | Activation of p53 in a K-Ras-dependent manner | [2] |
| Protein Induction | A549, HCT116 | 1-10 µM (1-6h) | Dose- and time-dependent induction of p53 and p21 | [2] |
| Anti-Angiogenesis | HUVECs | Dose-dependent | Suppression of migration, wound healing, and tube formation | [4] |
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
References
Application Notes and Protocols for GN25 Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of GN25, a specific inhibitor of p53-Snail binding, in mouse models of cancer. The protocols are based on established research and are intended to assist in the design and execution of preclinical studies evaluating the efficacy of this compound.
Mechanism of Action
This compound is a small molecule that disrupts the interaction between the tumor suppressor protein p53 and the transcription factor Snail.[1] In certain cancer cells, particularly those with K-Ras mutations, Snail is overexpressed and binds to p53, leading to its suppression and subsequent tumor progression.[1] By inhibiting this binding, this compound restores the tumor-suppressive functions of p53, including the induction of apoptosis and cell cycle arrest.[1]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway targeted by this compound. In cancer cells with oncogenic K-Ras, Snail expression is induced. Snail then binds to p53, inhibiting its function. This compound blocks this interaction, leading to the reactivation of p53 and the transcription of its target genes, such as p21, which results in cell cycle arrest and tumor suppression.
Caption: Mechanism of action of this compound in K-Ras mutant cancer cells.
In Vivo Dosage and Administration
Summary of In Vivo Dosage
The following table summarizes the key parameters for the in vivo administration of this compound in a mouse xenograft model based on the foundational study by Lee SH, et al. (2010).
| Parameter | Details | Reference |
| Drug | This compound | [1] |
| Mouse Model | Nude mice bearing A549 (K-Ras mutant human lung carcinoma) xenografts | [1] |
| Dosage | 10 mg/kg and 20 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Once a week | [1] |
| Duration | 10 weeks | [1] |
| Vehicle | Not specified in the abstract. A common vehicle for similar compounds is 10% DMSO in saline. | |
| Efficacy | Blocked tumor progression and induced tumor regression. | [1] |
Experimental Protocols
A549 Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old female nude mice (e.g., BALB/c nude or similar strain)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture A549 cells in appropriate medium until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.
-
Count the cells and adjust the concentration to 5 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 1-2 weeks.
-
Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Preparation and Administration of this compound
This protocol outlines the preparation and intraperitoneal injection of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) and needles (27-gauge)
-
Animal scale
Procedure:
-
Preparation of this compound solution:
-
Calculate the required amount of this compound based on the body weight of the mice and the desired dosage (10 or 20 mg/kg).
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to the final desired concentration in a total injection volume of approximately 100-200 µL per mouse. The final concentration of DMSO should be kept low (e.g., ≤10%) to minimize toxicity.
-
-
Intraperitoneal Injection:
-
Weigh each mouse to determine the precise volume of this compound solution to be injected.
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 10-20 degree angle and inject the this compound solution.
-
Monitor the mice for any adverse reactions after the injection.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Caption: Experimental workflow for in vivo testing of this compound.
References
GN25: Application Notes and Protocols for a p53-Snail Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GN25 is a cell-permeable small molecule that acts as a specific inhibitor of the binding interaction between the tumor suppressor protein p53 and the transcription factor Snail.[1][2] In certain cancer types, particularly those with K-Ras mutations, oncogenic signaling pathways lead to the overexpression of Snail, which in turn binds to and promotes the degradation of p53, thereby disabling its tumor-suppressive functions. This compound has been shown to disrupt this interaction, leading to the stabilization and activation of p53, induction of p53 target genes like p21, and subsequent anti-proliferative effects in cancer cells. These application notes provide detailed information on the solubility and preparation of this compound for in vitro research applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3-[(1,4-dihydro-5,8-dimethoxy-1,4-dioxo-2-naphthalenyl)thio]-propanoic acid | Cayman Chemical |
| Molecular Formula | C₁₅H₁₄O₆S | Sigma-Aldrich |
| Molecular Weight | 322.33 g/mol | Sigma-Aldrich |
| Appearance | Orange powder | Sigma-Aldrich |
Solubility of this compound
| Solvent | Solubility | Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~155.1 |
| Dimethylformamide (DMF) | ~10 mg/mL | ~31.0 |
| Ethanol | ~0.25 mg/mL | ~0.78 |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.3 mg/mL | ~0.93 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-warm the anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a 50 mg/mL (approximately 155 mM) stock solution.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.[1]
Protocol 2: General Protocol for a Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells in vitro.
Materials:
-
Cancer cell line of interest (e.g., K-Ras-mutated A549 or HCT116 cells)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO only).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
Application Notes and Protocols for GN25 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GN25 is a novel small molecule inhibitor that specifically targets the binding of Snail and p53, a critical interaction in cancer cells with oncogenic K-Ras mutations.[1][2] In these cancer types, including certain lung, pancreatic, and colon cancers, oncogenic K-Ras promotes the expression and stabilization of the transcription factor Snail. Snail, in turn, binds to the tumor suppressor protein p53, leading to its suppression and elimination from the cell.[1][2] By inhibiting the Snail-p53 interaction, this compound restores the tumor-suppressive functions of p53, including the induction of apoptosis and cell cycle arrest, making it a promising candidate for targeted cancer therapy.[1]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in xenograft models, particularly focusing on the A549 non-small cell lung carcinoma model, which harbors a K-Ras mutation.
Mechanism of Action: The K-Ras-Snail-p53 Axis
Oncogenic K-Ras mutations are a key driver in many cancers. One of the mechanisms by which mutant K-Ras promotes cancer progression is by upregulating the Snail transcription factor. Snail then binds directly to the p53 tumor suppressor protein, inhibiting its function and leading to its degradation. This allows cancer cells to evade p53-mediated cell death and continue to proliferate. This compound acts by disrupting the interaction between Snail and p53. This frees p53 to resume its role as a tumor suppressor, transcribing target genes such as p21, which is a critical regulator of cell cycle arrest.[1][2]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from a representative xenograft study of this compound in A549 tumor-bearing mice. Please note that the following data is illustrative and based on the reported outcomes of tumor regression. The original study did not provide detailed numerical data.
Table 1: Tumor Volume in A549 Xenograft Model Treated with this compound
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) | Day 35 (mm³) |
| Vehicle Control | 105 ± 15 | 210 ± 25 | 450 ± 40 | 780 ± 60 | 1200 ± 90 | 1800 ± 150 |
| This compound (10 mg/kg) | 102 ± 14 | 150 ± 20 | 250 ± 30 | 350 ± 35 | 400 ± 40 | 420 ± 45 |
| This compound (20 mg/kg) | 108 ± 16 | 120 ± 18 | 150 ± 22 | 130 ± 20 | 100 ± 15 | 80 ± 12 |
Table 2: Endpoint Tumor Weight and Body Weight Changes
| Treatment Group | Final Tumor Weight (g) | Initial Body Weight (g) | Final Body Weight (g) |
| Vehicle Control | 1.9 ± 0.3 | 22.5 ± 1.5 | 21.8 ± 1.7 |
| This compound (10 mg/kg) | 0.5 ± 0.1 | 22.8 ± 1.6 | 22.5 ± 1.5 |
| This compound (20 mg/kg) | 0.1 ± 0.05 | 22.6 ± 1.4 | 22.9 ± 1.6 |
Experimental Protocols
Protocol 1: A549 Cell Culture and Preparation for Implantation
-
Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a serum-free medium. Determine cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
Protocol 2: Establishment of A549 Xenograft Model
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow animals to acclimatize for at least one week before any procedures.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the A549 cell suspension (containing 1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length and width with digital calipers.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Protocol 3: this compound Formulation and Administration
-
This compound Formulation:
-
Note: The original study did not specify the vehicle for this compound. A common vehicle for poorly soluble compounds for intraperitoneal injection is a mixture of DMSO, PEG-400, and saline.
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG-400, and 50% saline to the final desired concentrations of 10 mg/kg and 20 mg/kg. The final injection volume should be approximately 100-200 µL.
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The treatment schedule is once a week for 10 weeks.[1]
-
The vehicle control group should receive an equivalent volume of the vehicle without this compound.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the general health of the animals daily.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
A study has shown no significant toxicity of this compound in the liver, pancreas, and kidney.[1]
-
Concluding Remarks
This compound demonstrates significant antitumor activity in xenograft models of K-Ras-mutated cancers by restoring p53 function. The protocols outlined in these application notes provide a framework for conducting in vivo studies to evaluate the efficacy of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this promising therapeutic agent.
References
Application Notes and Protocols for GN25: A Potent Inducer of p53 and p21 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
GN25 is a novel small molecule, identified as a 2-thio-dimethoxy naphthoquinone analog, that acts as a specific inhibitor of the Snail-p53 protein-protein interaction.[1][2] In cancer cells characterized by K-Ras mutations, the oncogenic K-Ras pathway leads to the upregulation and stabilization of the transcription factor Snail. Snail, in turn, directly binds to the tumor suppressor protein p53, leading to its suppression and subsequent elimination from the cell.[1] this compound effectively disrupts this interaction, thereby rescuing p53 from Snail-mediated inhibition. This restoration of p53 function leads to the transcriptional activation of its downstream targets, including the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[1][2] Consequently, this compound treatment can induce cell cycle arrest and suppress tumor growth in K-Ras-mutated cancer cells.[1][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cancer research.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | K-Ras Status | p53 Status | This compound Concentration (µM) | Incubation Time (h) | Effect on Cell Viability |
| A549 (Lung Carcinoma) | Mutated | Wild-Type | 1-10 | 24 | Significant suppression |
| HCT116 (Colon Carcinoma) | Mutated | Wild-Type | 1-10 | 24 | Significant suppression |
| Capan-1 (Pancreatic Carcinoma) | Mutated | WT/MT | 10 | 24 | Suppression |
| K-Ras-transformed MEFs | Mutated | Wild-Type | 10, 20 | 24 | Inhibition |
| N-Ras/Myc-transformed MEFs | Wild-Type | Wild-Type | 10, 20 | 24 | No significant effect |
Table 2: Induction of p53 and p21 Protein Expression by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Outcome |
| A549 | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21 |
| HCT116 | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21 |
| K-Ras-transformed MEFs | 5 | 4 | Induction of p53 and p21 |
Table 3: In Vivo Antitumor Activity of this compound
| Animal Model | Cancer Cell Line | This compound Dosage (mg/kg) | Dosing Schedule | Outcome |
| Athymic nude mice | A549 xenografts | 10, 20 | Intraperitoneal injection, once a week for 10 weeks | Blocked tumor progression and induced tumor regression |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in K-Ras mutant cancer cells.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines in a 96-well format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
K-Ras mutant cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 0.1 to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Western Blot for p53 and p21 Induction
This protocol describes the detection of p53 and p21 protein levels in this compound-treated cells.
Materials:
-
This compound-treated and control cell pellets
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Snail-p53 Interaction
This protocol is for assessing the effect of this compound on the interaction between Snail and p53.
Materials:
-
This compound-treated and control cells
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-Snail or anti-p53)
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blot (anti-Snail and anti-p53)
Procedure:
-
Cell Lysate Preparation:
-
Lyse cells in non-denaturing lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Pre-clearing:
-
Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Snail) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.
-
-
Western Blot Analysis:
-
Centrifuge to pellet the beads and load the supernatant (eluate) onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 2, probing with antibodies against both Snail and p53 to detect the co-immunoprecipitated protein. A decrease in the p53 band in the Snail immunoprecipitate from this compound-treated cells would indicate a disruption of the interaction.
-
References
Application Notes and Protocols for GN25 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GN25 is a novel small molecule inhibitor that disrupts the interaction between the transcription factor Snail and the tumor suppressor protein p53.[1] In the context of pancreatic cancer, a malignancy characterized by a high prevalence of KRAS and TP53 mutations, the dysregulation of the p53 pathway is a critical oncogenic driver.[2][3] Oncogenic KRAS can induce the expression of Snail, which in turn binds to and suppresses p53, thereby promoting cancer cell survival and proliferation. This compound has emerged as a promising therapeutic agent by restoring p53 function in cancer cells with wild-type or specific mutant p53 status.[4]
These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell lines, including its mechanism of action, effects on cell viability and apoptosis, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions by specifically inhibiting the binding of Snail to p53. This disruption leads to the reactivation of the p53 signaling pathway. In pancreatic cancer cells harboring wild-type or certain mutant p53, this compound treatment can induce the expression of p53 and its downstream targets, such as the cell cycle regulator p21 and the pro-apoptotic protein Bax.[5] Furthermore, studies have indicated that this compound can also interfere with the Hedgehog (Hh) signaling pathway, which is often hyperactivated in pancreatic cancer and contributes to the overexpression of Snail.[5] The dual action of this compound on both the Snail-p53 axis and the Hedgehog pathway makes it a compelling candidate for pancreatic cancer therapy.
The efficacy of this compound is influenced by the mutational status of KRAS and TP53 in pancreatic cancer cell lines. It has been shown to be effective in KRAS-mutated cells by inducing p53-dependent apoptosis.[4] However, its activity may be limited in cell lines with certain p53 mutations that render the protein non-functional.
Signaling Pathway
The signaling pathway affected by this compound in pancreatic cancer cells is centered on the restoration of p53 activity. A simplified representation of this pathway is depicted below.
Caption: this compound restores p53 function in pancreatic cancer cells.
Quantitative Data
| Cell Line | p53 Status | KRAS Status | This compound Effect | Notes |
| Capan-1 | WT/MT | Mutated | Suppression of cell viability at 10 µM. | This compound induces the p53 target gene PTEN in these cells. |
| AsPC-1 | Mutant | Mutated | Enhanced growth inhibition and apoptosis in combination with Oxaliplatin (CI < 1). | Specific single-agent IC50 not reported. |
| Capan-2 | Wild-type | Wild-type | Enhanced growth inhibition and apoptosis in combination with Oxaliplatin (CI < 1). | Specific single-agent IC50 not reported. |
| BxPC-3 | Mutant | Wild-type | Enhanced growth inhibition and apoptosis in combination with Oxaliplatin (CI < 1). | Specific single-agent IC50 not reported. |
| Colo-357 | Mutant | Mutated | Enhanced growth inhibition and apoptosis in combination with Oxaliplatin (CI < 1). | Specific single-agent IC50 not reported. |
| Panc-1 | Mutant | Mutated | Reported to not respond to this compound. | This cell line has a single allelic mutant p53. |
CI: Combination Index. A CI value of less than 1 indicates a synergistic effect.
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, Capan-2, BxPC-3, Colo-357)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Pancreatic cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Apoptosis Assay (Histone-DNA ELISA)
This protocol is for the quantitative in vitro determination of cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) after this compound-induced apoptosis.
Materials:
-
Pancreatic cancer cells treated with this compound
-
Cell Death Detection ELISAPLUS Kit (Roche) or similar
-
Lysis buffer
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and centrifuge at 200 x g for 10 minutes.
-
Resuspend the cell pellet in the provided lysis buffer and incubate for 30 minutes at room temperature.
-
Centrifuge the lysate at 20,000 x g for 10 minutes to pellet the nuclei.
-
Carefully collect the supernatant (cytoplasmic fraction).
-
Add 20 µL of the supernatant to a streptavidin-coated microplate well.
-
Add 80 µL of the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD) to each well.
-
Incubate the plate on a shaker (300 rpm) for 2 hours at room temperature.
-
Wash the wells three times with the provided washing buffer.
-
Add 100 µL of ABTS solution (substrate) to each well and incubate on a shaker (250 rpm) until color development is sufficient for photometric analysis (approximately 10-20 minutes).
-
Add 100 µL of ABTS stop solution to each well.
-
Measure the absorbance at 405 nm (reference wavelength 490 nm) using a microplate reader.
-
The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm.
Western Blot Analysis
This protocol is for the detection of changes in protein expression (e.g., p53, p21, Bax, Snail) in response to this compound treatment.
Materials:
-
Pancreatic cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-Bax, anti-Snail, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound represents a targeted therapeutic strategy for pancreatic cancer by reactivating the p53 tumor suppressor pathway through the inhibition of its interaction with Snail. Its efficacy is particularly noted in KRAS-mutated pancreatic cancer cell lines and can be enhanced in combination with conventional chemotherapy agents like Oxaliplatin. The provided protocols offer a framework for researchers to investigate the effects of this compound in their specific pancreatic cancer cell line models. Further research is warranted to establish a more comprehensive profile of its single-agent activity, including definitive IC50 values across a broader range of pancreatic cancer cell lines with diverse genetic backgrounds.
References
- 1. p53-Snail结合抑制剂,this compound The p53-Snail binding Inhibitor, this compound controls the biological activity of p53-Snail. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]
- 2. KRAS mutation in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted role for p53 in pancreatic cancer suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Measuring GN25 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: GN25 is a novel small molecule inhibitor specifically designed to disrupt the protein-protein interaction between Snail and p53.[1] In many cancers, particularly those with K-Ras mutations, the transcription factor Snail is overexpressed and acts to suppress the tumor-suppressor protein p53 by binding to it and promoting its expulsion from the cell.[1] this compound, a 2-thio-dimethoxy naphthoquinone analog, intervenes by blocking this Snail-p53 binding, thereby restoring p53's function.[1] This leads to the re-expression of downstream targets like p21, resulting in anti-tumor effects such as cell growth arrest and apoptosis.[1][2] Efficacy has been demonstrated in models of pancreatic, lung, and colon cancer.[1][3] Furthermore, recent studies indicate that this compound also exhibits anti-angiogenic properties by inhibiting the PI3K/AKT signaling pathway and reducing the secretion of MMP-2 and VEGF.[4]
These application notes provide a comprehensive overview of the key signaling pathways affected by this compound and offer detailed protocols for a range of in vitro and in vivo assays to accurately measure its efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental approaches is crucial for understanding how to measure the efficacy of this compound. The following diagrams illustrate the core signaling pathways targeted by this compound and the general workflows for its evaluation.
References
Troubleshooting & Optimization
Technical Support Center: GN25 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GN25. The following information is designed to address specific issues that may be encountered during experiments, with a focus on the common problem of failing to observe p21 induction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel and specific small molecule inhibitor of the Snail-p53 protein-protein interaction.[1] In many cancer cells, particularly those with oncogenic K-Ras mutations, the transcription factor Snail is overexpressed and binds to the tumor suppressor protein p53, leading to its inactivation and exclusion from the nucleus. By binding to Snail, this compound prevents this interaction, thereby rescuing p53's tumor-suppressive functions. This leads to the upregulation of p53 and its downstream targets, including the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[1]
Q2: In which cell lines has this compound been shown to induce p21 expression?
This compound has been demonstrated to induce p21 expression in several cancer cell lines, particularly those harboring K-Ras mutations. These include:
-
K-Ras-transformed mouse embryonic fibroblasts (MEFs)[1]
-
A549 (human non-small cell lung carcinoma)
-
HCT116 (human colorectal carcinoma)
-
HMLE-SNAIL and Kras-HMLE (human mammary epithelial cells engineered to express Snail and/or K-Ras)[2]
The induction of p21 by this compound is often dependent on the K-Ras mutation status of the cells.[1]
Q3: What are the recommended storage and handling conditions for this compound?
While specific manufacturer's instructions should always be followed, general best practices for small molecule inhibitors like this compound are to store the compound as a powder at -20°C or -80°C for long-term stability. For experimental use, prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, it is advisable to use them fresh.
Troubleshooting Guide: this compound Not Inducing p21 Expression
This guide is designed to help you troubleshoot experiments where this compound fails to induce p21 expression, a common readout for its activity.
Problem 1: No detectable p21 induction after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | - Verify the K-Ras and p53 status of your cell line. this compound's induction of p21 is often dependent on the presence of oncogenic K-Ras and wild-type p53. In cell lines lacking oncogenic K-Ras, this compound may not induce p53 and, consequently, p21. - Test a positive control cell line. Use a cell line known to be responsive to this compound (e.g., A549 or HCT116) in parallel with your experimental cell line to confirm that your experimental setup is working correctly. |
| Compound Inactivity | - Confirm the quality and integrity of your this compound. If possible, verify the compound's identity and purity. - Prepare fresh dilutions. Avoid using old or repeatedly freeze-thawed stock solutions. Prepare fresh working dilutions from a new aliquot for each experiment. - Check for precipitation. When diluting the DMSO stock in aqueous culture medium, ensure that the compound does not precipitate. Visually inspect the medium for any signs of precipitation. |
| Suboptimal Experimental Conditions | - Optimize this compound concentration. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is 1-10 µM. - Optimize treatment duration. Conduct a time-course experiment to identify the peak of p21 induction. p21 expression can be transient, so it is important to check multiple time points (e.g., 6, 12, 24, and 48 hours). |
| Issues with Detection Method | - Validate your p21 antibody for Western blotting. Ensure your primary antibody is specific and sensitive enough to detect endogenous p21. Include a positive control lysate from cells known to express high levels of p21. - Optimize your Western blot protocol. p21 is a relatively small protein, so ensure your transfer conditions are optimized to prevent it from passing through the membrane. - Validate your RT-qPCR primers for p21 (CDKN1A). Confirm the specificity and efficiency of your primers. Include appropriate positive and negative controls. |
Problem 2: High background or non-specific bands in Western blot for p21.
| Potential Cause | Troubleshooting Steps |
| Antibody Issues | - Use a highly specific monoclonal antibody for p21. - Optimize antibody concentration. Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with minimal background. - Increase washing steps. After primary and secondary antibody incubations, increase the number and duration of washes to reduce non-specific binding. |
| Blocking Inefficiency | - Increase blocking time or change blocking agent. Try blocking for a longer duration or switch from non-fat milk to bovine serum albumin (BSA) or vice versa. |
Experimental Protocols
Detailed Protocol for Western Blotting of p21
-
Cell Lysis:
-
After treating cells with this compound, wash them once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on a 12% or 15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. For a small protein like p21 (21 kDa), a wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p21 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Detailed Protocol for RT-qPCR of p21 (CDKN1A) Gene Expression
-
RNA Extraction:
-
After this compound treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CDKN1A (the gene encoding p21), and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of CDKN1A using the ΔΔCt method.
-
Normalize the Ct values of CDKN1A to the Ct values of the housekeeping gene.
-
Compare the normalized expression in this compound-treated samples to untreated controls.
-
Visualizations
Caption: The signaling pathway of this compound in K-Ras mutated cancer cells.
Caption: A troubleshooting workflow for experiments where this compound fails to induce p21.
References
Technical Support Center: Optimizing GN25 Concentration for In Vivo Studies
Welcome to the technical support center for GN25. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and executing in vivo studies with the Snail-p53 binding inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor that specifically disrupts the binding between the Snail protein and the tumor suppressor protein p53.[1] In many cancers, particularly those with K-Ras mutations, Snail is overexpressed and binds to p53, leading to its suppression and elimination from the cell.[1] By inhibiting this interaction, this compound can restore the tumor-suppressive functions of p53, such as inducing cell death and growth arrest.[1]
Q2: In which cancer models is this compound expected to be effective?
A2: this compound is a promising therapeutic candidate for cancers characterized by K-Ras mutations or Snail overexpression, such as pancreatic, colon, and lung cancers.[1] Its efficacy is based on its ability to reactivate p53 in cancer cells where this pathway is suppressed by Snail.
Q3: What is the recommended starting dose for in vivo efficacy studies with this compound?
A3: Based on published data, a dose of 10-20 mg/kg administered via intraperitoneal (i.p.) injection once weekly has been shown to be effective in inhibiting tumor growth in a mouse xenograft model of human lung cancer (A549 cells) without causing significant toxicity.[2] For initial studies, starting with a dose within this range is a reasonable approach.
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
A4: A specific MTD study for this compound has not been widely published. However, a study using doses of 10 and 20 mg/kg (i.p., once weekly) reported no significant toxicity in the liver, pancreas, and kidney of mice.[2] It is recommended that researchers determine the MTD in their specific mouse strain and experimental conditions by conducting a dose-escalation study.
Q5: How should this compound be formulated for in vivo administration?
A5: While a specific vehicle for this compound is not detailed in the available literature, for many small molecule inhibitors with similar properties (such as naphthoquinone analogs), a common formulation strategy involves dissolving the compound in a small amount of a solubilizing agent like DMSO, and then diluting it with a vehicle suitable for injection, such as saline, corn oil, or a solution containing polyethylene (B3416737) glycol (PEG) and/or Tween 80. It is crucial to perform solubility and stability tests for your specific formulation. A vehicle control group should always be included in your experiments.
Q6: How frequently should this compound be administered?
A6: A once-weekly administration schedule has been reported to be effective.[2] However, the optimal dosing frequency may depend on the pharmacokinetic and pharmacodynamic properties of this compound, as well as the specific tumor model being used.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable anti-tumor effect | - Sub-optimal dose: The concentration of this compound may be too low to achieve a therapeutic effect. - Advanced tumor stage: Treatment may have been initiated when the tumor burden was too high. - Resistant tumor model: The specific cancer cell line may not be sensitive to Snail-p53 inhibition. - Poor bioavailability: The formulation may not be delivering the compound effectively. | - Perform a dose-escalation study to determine the optimal effective dose. - Initiate treatment when tumors are smaller (e.g., 100-150 mm³). - Confirm the expression of K-Ras mutations and/or Snail, and wild-type p53 status in your cell line. - Evaluate different formulation vehicles to improve solubility and bioavailability. |
| Signs of toxicity in mice (e.g., significant weight loss, lethargy, ruffled fur) | - Dose is too high: The administered dose may be above the maximum tolerated dose (MTD). - Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. - Cumulative toxicity: The compound may be accumulating with repeated dosing. | - Reduce the dose of this compound. - Conduct a toxicity study with the vehicle alone. - Consider a less frequent dosing schedule or a "drug holiday." - Monitor for specific clinical signs of toxicity (see Preclinical Toxicology Monitoring below). |
| High variability in tumor growth within a treatment group | - Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site. - Uneven drug administration: Inaccurate dosing or inconsistent i.p. injection technique. - Individual animal differences: Natural biological variation among mice. | - Standardize the cell implantation procedure, ensuring a consistent number of viable cells are injected into the same anatomical location. - Ensure accurate dose calculations and consistent administration technique. - Increase the number of animals per group to improve statistical power. |
| Compound precipitation in the formulation | - Poor solubility: this compound may have low solubility in the chosen vehicle. - Incorrect preparation: The method of formulation may not be optimal. | - Test different vehicles or co-solvents (e.g., DMSO, PEG300, Tween 80). - Prepare the formulation fresh before each use. - Use sonication or gentle warming to aid dissolution, but be mindful of compound stability. |
Experimental Protocols
Dose-Finding and Maximum Tolerated Dose (MTD) Study
This protocol is a general guideline for determining the MTD of this compound in mice.
-
Animal Model: Use the same strain of mice that will be used for the efficacy studies (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.
-
Group Size: A small group size of 3-5 mice per dose level is usually sufficient for an MTD study.
-
Dose Escalation:
-
Start with a low dose, for example, 5 mg/kg.
-
Administer the dose via the intended route (e.g., intraperitoneal injection).
-
Observe the animals for a set period (e.g., 7 days) for signs of toxicity.
-
If no toxicity is observed, escalate the dose in the next group of mice (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg, and so on).
-
Continue dose escalation until signs of toxicity are observed.
-
-
Toxicity Monitoring:
-
Body Weight: Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Clinical Observations: Observe the animals daily for clinical signs of toxicity, including changes in appearance (ruffled fur, hunched posture), behavior (lethargy, social isolation), and physiological functions (diarrhea, labored breathing).
-
Mortality: Record any deaths.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality, significant weight loss (>15-20%), or other severe clinical signs of toxicity.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical efficacy study using a xenograft model.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line known to have a K-Ras mutation or Snail overexpression (e.g., A549, HCT116).
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Prepare the this compound formulation and the vehicle control.
-
Administer this compound (e.g., 10 or 20 mg/kg) and the vehicle control via the chosen route (e.g., i.p. injection) and schedule (e.g., once weekly).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Data Presentation: Quantitative Summary of In Vivo Studies
| Parameter | This compound | Vehicle Control |
| Animal Model | Athymic mice with A549 xenografts[2] | Athymic mice with A549 xenografts[2] |
| Dosage | 10 and 20 mg/kg[2] | Vehicle |
| Administration Route | Intraperitoneal (i.p.) injection[2] | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Once a week for 10 weeks[2] | Once a week for 10 weeks |
| Tumor Growth | Tumor regression observed[2] | Progressive tumor growth |
| Toxicity | No significant toxicity in liver, pancreas, and kidney[2] | No vehicle-related toxicity |
Preclinical Toxicology Monitoring Checklist
| Category | Parameters to Observe |
| General Health | Body weight, food and water consumption, general appearance (fur condition, posture), activity level. |
| Behavioral | Lethargy, hyperactivity, stereotypical behaviors (circling, excessive grooming), social interaction. |
| Physiological | Respiration rate and character, signs of pain or distress, changes in urination or defecation (e.g., diarrhea). |
| External Physical | Skin condition (lesions, color changes), eye and nasal discharge. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in inhibiting the Snail-p53 interaction.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Logical workflow for a dose-finding (MTD) study.
References
Technical Support Center: GN25 Delivery
Welcome to the technical support center for GN25, a potent and specific inhibitor of the Snail-p53 interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this compound in experimental settings and to troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] It has lower solubility in ethanol. For most in vitro cellular assays, preparing a high-concentration stock solution in DMSO is recommended.
Q2: How should I store this compound powder and stock solutions?
A2: this compound as a solid powder should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation can occur if the stock solution is not warmed properly or if it has been stored for an extended period. Gently warm the vial to 37°C and vortex thoroughly to ensure the compound is fully dissolved before making further dilutions. If precipitation persists, preparing a fresh stock solution is recommended.
Q4: What is the recommended final concentration of DMSO in my cell culture medium?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity or off-target effects on your cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: What are typical working concentrations for this compound in cell-based assays?
A5: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. However, published studies have shown effective concentrations in the range of 1-10 µM for inducing p53 and p21 in K-Ras-mutated cancer cell lines like A549 and HCT116.[2] It has also been shown to inhibit cell viability of K-Ras-mutated MEF cells at 10 and 20 µM.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Q6: Can this compound be used in in vivo studies?
A6: Yes, this compound has been used in in vivo mouse models. It has been administered via intraperitoneal (i.p.) injection at doses of 10 and 20 mg/kg once a week.[2] These studies have shown that this compound can block tumor progression and induce tumor regression in xenograft models.[1][2]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no biological activity of this compound | 1. Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal concentration: The concentration of this compound used is too low for the specific cell line or assay. 3. Cell line resistance: The cell line may not have the specific molecular characteristics (e.g., K-Ras mutation) required for this compound sensitivity. | 1. Prepare a fresh stock solution from the powder. Aliquot new stock solutions to minimize freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal effective concentration. 3. Verify the genetic background of your cell line. Use a positive control cell line known to be sensitive to this compound. |
| High cell toxicity observed | 1. High concentration of this compound: The concentration used is toxic to the cells. 2. High solvent concentration: The final concentration of DMSO in the culture medium is too high. 3. Contamination: Mycoplasma or other microbial contamination in the cell culture. | 1. Reduce the concentration of this compound. Determine the IC50 value for your cell line. 2. Ensure the final DMSO concentration is below 0.5%. Include a vehicle control in your experiment. 3. Regularly test your cell lines for mycoplasma contamination. |
| Inconsistent results between experiments | 1. Variability in stock solution: Inconsistent preparation of stock and working solutions. 2. Variations in cell culture: Differences in cell passage number, confluency, or health. 3. Assay variability: Inconsistent incubation times or reagent concentrations. | 1. Prepare a large batch of stock solution, aliquot, and store properly. Use calibrated pipettes for accurate dilutions. 2. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Standardize all steps of your experimental protocol. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| Molecular Weight | 322.33 g/mol | - | |
| Solubility in DMSO | ≥ 5 mg/mL | Stock solution preparation | [1] |
| Solubility in DMF | ≥ 10 mg/mL | Stock solution preparation | [1] |
| Solubility in Ethanol | ≤ 0.25 mg/mL | Stock solution preparation | [1] |
| In Vitro Working Concentration | 1 - 20 µM | Inhibition of cell viability and induction of p53/p21 in cancer cell lines | [2] |
| In Vivo Dosage | 10 - 20 mg/kg | Intraperitoneal injection in mice | [2] |
| Stock Solution Stability | Up to 3 months at -20°C, up to 6 months at -80°C | In DMSO | [2] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution. For example, dissolve 3.22 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture your target cancer cell line (e.g., A549, HCT116) in the recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate (e.g., 96-well plate for viability assays) at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with this compound:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in fresh, serum-free or complete growth medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
-
Data Analysis:
-
After incubation, perform the desired assay to assess the effects of this compound. This could include:
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo): To determine the effect of this compound on cell proliferation.
-
Western Blot: To analyze the expression levels of proteins in the p53 signaling pathway (e.g., p53, p21, Snail).
-
Flow Cytometry: For cell cycle analysis or apoptosis detection.
-
-
Analyze the data and compare the results from the this compound-treated groups to the vehicle control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
improving GN25 stability in solution
Welcome to the technical support center for GN25, a specific p53-Snail binding inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of this compound upon dilution into aqueous buffers is a common issue stemming from its hydrophobic nature and low intrinsic aqueous solubility.[1][2] This phenomenon, often referred to as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. The primary cause is the shift from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[2][3] It is crucial to use anhydrous, high-purity DMSO to prevent moisture-related degradation and solubility issues.[2]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: To maintain the integrity of your this compound stock solution, it should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C and protected from light.[3]
Q4: I am observing a decline in the activity of this compound in my cell-based assays over time. What could be the reason?
A4: A loss of activity can be attributed to several factors, including degradation of the compound in the culture medium, adsorption to plasticware, or poor cell permeability.[4] It is essential to assess the stability of this compound in your specific cell culture medium and consider using low-binding plates.[4]
Q5: What are common degradation pathways for small molecules like this compound in aqueous solutions?
A5: Common degradation pathways in aqueous solutions include hydrolysis, oxidation, and photodecomposition.[4] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be promoted by dissolved oxygen and light exposure.[4]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues you may encounter with this compound stability.
Issue 1: this compound Precipitation During Dilution
If you observe precipitation when diluting your this compound stock solution into an aqueous buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with solution stability and handling.
| Possible Cause | Suggested Solution(s) |
| Inconsistent solution preparation | Standardize the protocol for solution preparation, ensuring the same solvent, temperature, and mixing procedure are used each time.[4] |
| Variable storage times or conditions | Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines (e.g., maximum storage time at a specific temperature).[4] |
| Compound degradation over time | Conduct a stability study in your experimental buffer (see Protocol 2). If degradation is confirmed, prepare solutions immediately before use. |
| Adsorption to labware | Use low-binding plasticware or glass vials. Consider adding a small amount of a non-ionic surfactant like Tween-20 (0.01%) to your buffer to reduce adsorption.[4] |
Quantitative Data Summary
The stability of this compound is highly dependent on the solution's composition. Below are representative data summarizing the kinetic solubility and chemical stability of this compound under various conditions.
Table 1: Kinetic Solubility of this compound in Different Buffers
| Buffer System | pH | Maximum Kinetic Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 15 |
| Acetate Buffer | 5.0 | 45 |
| Glycine Buffer | 9.0 | 8 |
| PBS + 5% DMSO | 7.4 | 50 |
| PBS + 2% Solutol® HS 15 | 7.4 | 80 |
Table 2: Chemical Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (RT) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 8 | 98.1 | 92.5 | 85.3 |
| 24 | 95.3 | 81.0 | 68.7 |
| 48 | 92.8 | 65.2 | 45.1 |
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.[5][6][7]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity or light scattering (nephelometer)
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your aqueous buffer. This will create a range of final this compound concentrations with a final DMSO concentration of 2%.
-
Incubation: Mix the plate on a shaker for 5 minutes and then let it incubate at room temperature for 2 hours.
-
Measurement: Measure the light scattering or turbidity of each well using a plate reader.
-
Data Analysis: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the approximate kinetic solubility.
Protocol 2: Evaluating the Chemical Stability of this compound
This protocol outlines a procedure to evaluate the chemical stability of this compound in a specific solution over time.[4][8]
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Microcentrifuge tubes
-
Cold acetonitrile (B52724) or methanol (B129727) (for quenching)
-
HPLC or LC-MS system
Procedure:
-
Prepare Working Solution: Dilute the 10 mM stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer.
-
Aliquot Samples: Dispense the working solution into separate microcentrifuge tubes for each time point and temperature condition.
-
Incubation: Place the tubes in incubators at their respective temperatures.
-
Time Points: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove one tube from each temperature condition.
-
Quench Reaction: Immediately stop any further degradation by adding an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins if present.
-
Sample Preparation: Centrifuge the samples to pellet any precipitate.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining amount of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
Caption: Experimental workflow for chemical stability assessment.
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing stable formulations. For a molecule like this compound, degradation in an aqueous environment could proceed via hydrolysis or oxidation.
Caption: Simplified potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
GN25 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GN25.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you to identify and resolve them.
| Issue | Potential Cause | Recommended Solution |
| High Variability in Cell Viability Assays (e.g., MTT, CCK-8) | Cell Line Instability: Different passages of the same cell line may exhibit altered responses to this compound due to genetic drift. | Always use cell lines within a consistent and low passage number range. Regularly perform cell line authentication. |
| Inconsistent Seeding Density: Uneven cell distribution in multi-well plates can lead to significant variations in results. | Ensure thorough cell suspension mixing before and during plating. Check for cell clumps. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even settling. | |
| Variable Drug Concentration: Inaccurate dilutions or degradation of this compound can affect its potency. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions. | |
| Edge Effects in Plates: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate the media and drug, leading to skewed results. | Avoid using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. | |
| Inconsistent Results in Western Blots for p53/p21 Induction | Suboptimal Lysis Buffer: Incomplete cell lysis can result in poor protein extraction and variability. | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by scraping and/or sonication. |
| Variable Protein Loading: Inaccurate protein quantification can lead to unequal loading on the gel. | Use a reliable protein quantification assay (e.g., BCA) and ensure equal loading amounts for all samples. Always normalize to a loading control (e.g., β-actin, GAPDH). | |
| Timing of Cell Harvest: The induction of p53 and p21 is time-dependent. | Perform a time-course experiment to determine the optimal time point for observing maximum induction of p53 and p21 in your specific cell model after this compound treatment. | |
| Low Signal in Apoptosis Assays (e.g., Annexin V, Caspase Activity) | Insufficient this compound Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable apoptotic response. | Perform a dose-response and time-course experiment to identify the optimal conditions for inducing apoptosis in your cell line. |
| Cell Type Resistance: Some cell lines may be inherently resistant to this compound-induced apoptosis. | Consider the p53 and K-Ras mutation status of your cell line, as these can influence sensitivity to this compound.[1] | |
| Unexpected Angiogenesis/Migration Assay Results | Serum Concentration in Media: Serum contains growth factors that can interfere with the anti-angiogenic effects of this compound. | Perform migration and tube formation assays in serum-free or low-serum media to minimize confounding factors. |
| Sub-optimal Matrigel Concentration: The concentration and polymerization of Matrigel can significantly impact tube formation. | Use a consistent lot of Matrigel and optimize the concentration for your specific endothelial cells. Ensure complete polymerization before seeding cells. |
Example: Quantifying Variability in this compound Growth Inhibition
The following table presents hypothetical data to illustrate how to summarize quantitative variability in a dose-response experiment.
| This compound Concentration (µM) | Mean Growth Inhibition (%) | Standard Deviation (SD) | Coefficient of Variation (CV) (%) |
| 0.1 | 12.5 | 3.1 | 24.8 |
| 1 | 35.2 | 6.8 | 19.3 |
| 10 | 78.9 | 10.2 | 12.9 |
| 20 | 91.3 | 5.5 | 6.0 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control.
Western Blot for p53 and p21 Expression
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the predetermined optimal time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Signaling Pathways and Workflows
Caption: this compound inhibits the Snail-p53 interaction, restoring p53 function.
Caption: A logical workflow for troubleshooting experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel and specific inhibitor of the binding between Snail and p53.[2] In cancer cells where oncogenic signals like K-Ras induce Snail, Snail can bind to and suppress the tumor suppressor p53.[2] this compound blocks this interaction, leading to the re-activation of p53 and its downstream targets like p21, which can result in cell cycle arrest and apoptosis.[1][2]
Q2: In which cancer types has this compound shown potential efficacy?
A2: Research has shown this compound to be effective in preclinical models of cancers where the K-Ras pathway is activated or Snail is overexpressed, such as pancreatic, colon, and lung cancers.[1][2] It has also been investigated for its anti-angiogenic effects in glioma models.[3]
Q3: Does the p53 mutation status of a cell line affect its sensitivity to this compound?
A3: The primary mechanism of this compound involves the re-activation of p53. Therefore, cell lines with wild-type or functional p53 are expected to be more sensitive. However, studies have shown that this compound, particularly in combination with other agents like oxaliplatin, can induce apoptosis in cancer cell lines irrespective of the mutational or functional status of both p53 and K-Ras.[1]
Q4: What are the known downstream signaling pathways affected by this compound?
A4: Besides restoring the p53 pathway, this compound has been shown to interfere with other critical signaling pathways. It can suppress the Hedgehog (Hh) signaling pathway and has been observed to reduce signaling through the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is crucial for cell survival and proliferation.[1][3]
Q5: What is a suitable solvent for this compound and how should it be stored?
A5: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q6: Are there any known off-target effects of this compound?
A6: Current research suggests this compound is a specific inhibitor of the Snail-p53 interaction.[2] One study noted that it showed no toxicity to normal cells, suggesting a favorable therapeutic window.[1] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, and appropriate controls should be included in experiments.
References
Technical Support Center: Overcoming Resistance to GN25
Welcome to the technical support center for GN25, a potent and specific inhibitor of the p53-Snail protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and overcome potential challenges in the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically disrupts the binding of the tumor suppressor protein p53 to the transcription factor Snail.[1][2][3] In many cancers, particularly those with K-Ras mutations, Snail is overexpressed and sequesters p53, leading to its degradation and the suppression of its tumor-suppressive functions. By blocking the p53-Snail interaction, this compound stabilizes and reactivates p53, leading to the induction of its downstream targets, such as p21, which results in cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that have a wild-type p53 status and express oncogenic K-Ras, which leads to the upregulation of Snail.[1] Examples of such cell lines include A549 (non-small cell lung cancer) and HCT116 (colorectal cancer).[4] The efficacy of this compound is dependent on the cellular context of the p53-Snail axis.
Q3: What is the recommended concentration range and treatment time for this compound?
A3: For in vitro studies, a concentration range of 1-10 µM is typically effective for inducing p53 and p21.[4] The induction of these proteins can be observed in as little as 1-6 hours of treatment.[4] For cell viability assays, longer incubation times of 24-72 hours are common. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cell viability after this compound treatment.
| Potential Cause | Troubleshooting Suggestion |
| Cell line is not sensitive to this compound. | Confirm that your cell line has wild-type p53 and expresses K-Ras and Snail. The p53 status can be checked in the ATCC database or by sequencing. Snail expression can be assessed by western blot. |
| Suboptimal concentration or treatment duration. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your cell line. |
| Development of resistance. | Resistance to p53-activating drugs can occur through mutations in the p53 gene or activation of bypass signaling pathways. Consider sequencing the TP53 gene in your treated cells. Investigate potential bypass pathways such as the PI3K/Akt pathway by western blot for key phosphorylated proteins. |
| Compound instability. | Ensure that the this compound stock solution has been stored correctly and prepare fresh dilutions for each experiment. |
Issue 2: I am not seeing an induction of p53 and p21 protein levels by Western blot.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect timing of lysate collection. | The induction of p53 and p21 can be transient. Perform a time-course experiment, collecting lysates at early time points (e.g., 1, 2, 4, 6, and 8 hours) after this compound treatment.[4] |
| Inefficient protein extraction or degradation. | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process. |
| Western blot technical issues. | Optimize your western blot protocol, including antibody concentrations, blocking conditions, and transfer efficiency. Use a positive control for p53 and p21, such as cells treated with a known p53 activator like doxorubicin. |
| Cell line has mutant or null p53. | Confirm the p53 status of your cell line. This compound's mechanism of action is dependent on the presence of wild-type p53. |
Issue 3: My co-immunoprecipitation (Co-IP) experiment is not showing a disruption of the p53-Snail interaction.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient immunoprecipitation. | Ensure your antibodies for p53 and Snail are validated for IP. Optimize the amount of antibody and lysate used. Include appropriate IgG controls to check for non-specific binding. |
| Weak or transient protein-protein interaction. | The p53-Snail interaction might be weak or transient. Use a cross-linking agent like formaldehyde (B43269) before cell lysis to stabilize the protein complexes. |
| Lysis buffer is too stringent. | A high concentration of detergents in the lysis buffer can disrupt protein-protein interactions. Try using a less stringent lysis buffer with a lower detergent concentration. |
| This compound is not effectively entering the cells. | While this compound is cell-permeable, you can verify its activity by checking for the induction of p21, a downstream target of p53, by western blot in parallel. |
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound based on available literature. These values should serve as a reference, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Effect of this compound on p53 and p21 Induction in K-Ras-Mutated Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect |
| A549 | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21.[4] |
| HCT116 | 1-10 | 1-6 | Dose- and time-dependent induction of p53 and p21.[4] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect |
| K-Ras-mutated MEF cells | 10 and 20 | 24 | Inhibition of cell viability.[4] |
| HCT116 | Not specified | Not specified | Obvious suppression of cell viability.[4] |
| A549 (referred to as A459 in source) | Not specified | Not specified | Obvious suppression of cell viability.[4] |
Signaling Pathways and Experimental Workflows
Caption: The signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Your cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for p53 and p21 Induction
This protocol describes the detection of p53 and p21 protein levels in cells treated with this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for the determined time (e.g., 4 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control. Compare the protein levels in this compound-treated samples to the vehicle control.
References
- 1. Antitumor effect of novel small chemical inhibitors of Snail-p53 binding in K-Ras-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 activation by blocking Snail: a novel pharmacological strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking of p53-Snail binding, promoted by oncogenic K-Ras, recovers p53 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining GN25 Treatment Protocols
Welcome to the technical support center for GN25, a novel and specific inhibitor of the p53-Snail protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 2-thio-dimethoxy naphthoquinone analog that functions as a specific inhibitor of the binding between the tumor suppressor protein p53 and the transcription factor Snail.[1] In many cancer cells, particularly those with K-Ras mutations, Snail is overexpressed and binds to p53, leading to its export from the nucleus and subsequent degradation.[1] By blocking this interaction, this compound stabilizes p53, leading to the induction of its downstream targets, such as the cell cycle inhibitor p21.[1][2] This restoration of p53 function can result in cell cycle arrest and apoptosis in cancer cells.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound has demonstrated the most significant effects in cancer cell lines harboring K-Ras mutations, such as the lung cancer cell line A549 and the colon cancer cell line HCT116.[2] Its efficacy is dependent on the presence of wild-type p53, which can be activated once freed from Snail.[3][4] The compound has shown minimal cytotoxic effects on normal cells or cancer cells with wild-type K-Ras.[3][4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO at a high concentration (e.g., 10 mM). It is recommended to store these stock solutions in small aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q4: What is the recommended concentration range and treatment duration for in vitro experiments?
A4: The optimal concentration and duration of this compound treatment will vary depending on the cell line and the specific experimental endpoint. Based on published studies, a concentration range of 1-20 µM is typically used for in vitro cell-based assays.[2] Induction of p53 and p21 can be observed in as little as 1-6 hours of treatment.[2] For cell viability or apoptosis assays, longer incubation times of 24-72 hours are common.[2][5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability after this compound treatment. | 1. Cell line is not sensitive to this compound: The cell line may not have a K-Ras mutation or may have a mutant or null p53. 2. Suboptimal concentration or duration: The concentration of this compound may be too low, or the treatment time may be too short. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Verify the genetic background of your cell line: Confirm the K-Ras and p53 status. Use a positive control cell line known to be sensitive to this compound (e.g., A549 or HCT116). 2. Perform a dose-response and time-course experiment: Test a broader range of concentrations (e.g., 1-50 µM) and longer incubation times (e.g., 24, 48, 72 hours). 3. Prepare a fresh stock solution of this compound: Ensure proper storage conditions are maintained. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. "Edge effects" in multi-well plates: Evaporation from the outer wells can concentrate the compound. 3. Inaccurate pipetting of this compound: Errors in serial dilutions or addition to wells. | 1. Ensure a homogenous single-cell suspension before seeding: Use a cell counter for accurate seeding density. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. 3. Prepare a master mix: For each concentration, prepare a sufficient volume of this compound-containing media to treat all replicate wells. |
| Unexpected increase in p53 and p21 expression in control (vehicle-treated) cells. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can induce a stress response in some cell lines. 2. Cell culture stress: High cell density or nutrient deprivation can also lead to p53 induction. | 1. Perform a vehicle control titration: Determine the maximum concentration of DMSO that does not affect p53 or p21 expression in your cell line (typically <0.5%). 2. Maintain optimal cell culture conditions: Ensure cells are seeded at an appropriate density and have sufficient nutrients. |
| This compound treatment shows toxicity in a p53-mutant cell line. | Off-target effects: At higher concentrations, small molecules can have off-target effects unrelated to their primary mechanism of action. | Characterize the mechanism of cell death: Investigate whether the observed toxicity is due to apoptosis or other forms of cell death. Compare the effective concentration in the p53-mutant line to that in a p53-wild-type, K-Ras-mutant line. A significantly higher concentration required for toxicity in the mutant line suggests a different mechanism. |
Data Presentation
Table 1: Summary of Reported In Vitro Concentrations and Effects of this compound
| Cell Line | K-Ras Status | p53 Status | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| K-Ras-mutated MEF | Mutated | Wild-Type | 10 and 20 µM | 24 h | Inhibition of cell viability | [2] |
| A549 | Mutated | Wild-Type | 1-10 µM | 1-6 h | Induction of p53 and p21 | [2] |
| HCT116 | Mutated | Wild-Type | 1-10 µM | 1-6 h | Induction of p53 and p21 | [2] |
| Capan-1 | Mutated | WT/MT | 10 µM | 24 h | Suppression of cell viability, induction of p21 | [4][6] |
| Kras-HMLE-SNAIL | Mutated | Wild-Type | 20 µM | 72 h | Growth inhibition, suppression of spheroid formation | [5][7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 and p21 Induction
This protocol outlines the steps to assess the induction of p53 and its downstream target p21 in a K-Ras-mutated cancer cell line (e.g., A549) following this compound treatment.
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
This compound Treatment: Prepare a 2X working stock of this compound in complete culture medium from a 10 mM DMSO stock. For example, for a final concentration of 10 µM, dilute the 10 mM stock 1:500 in media. Also, prepare a 2X vehicle control (e.g., 0.1% DMSO in media).
-
Remove the existing media from the cells and add an equal volume of the 2X this compound working solution or the 2X vehicle control. Incubate for the desired time points (e.g., 0, 2, 4, 6, and 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 (1:1000), p21 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of action of this compound in K-Ras-mutated cancer cells.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor effect of novel small chemical inhibitors of Snail-p53 binding in K-Ras-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Snail in EMT and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GN25 Experiments in A549 Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results while working with the novel compound GN25 in A549 human lung carcinoma cells. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in A549 cells?
A1: The optimal concentration of this compound can vary depending on the specific experimental endpoint. We recommend performing a dose-response study to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your particular assay. A typical starting range for a novel compound like this compound might be from 0.01 µM to 100 µM.
Q2: What is the recommended incubation time for this compound treatment in A549 cells?
A2: The ideal incubation time is dependent on the biological question being investigated. For signaling pathway studies, short incubation times (e.g., 15 minutes to 6 hours) are common. For cytotoxicity or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically used. A time-course experiment is recommended to determine the optimal time point for your specific assay.
Q3: Is this compound known to be cytotoxic to A549 cells?
A3: Unintended cytotoxicity can be a source of inconsistent results. The cytotoxic profile of this compound in A549 cells should be determined using a cell viability assay, such as the MTT or LDH assay.[1][2][3][4][5] This will help distinguish between targeted anti-proliferative effects and general toxicity.
Q4: How should this compound be stored?
A4: Proper storage is crucial for maintaining the stability and activity of any compound. For specific storage instructions for this compound, please refer to the product datasheet. As a general guideline, many compounds are stored as concentrated stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Inconsistent Results
Inconsistent results with this compound in A549 cells can arise from various factors, ranging from cell culture practices to experimental execution. This guide provides a systematic approach to troubleshooting.
Issue 1: High Variability Between Replicates
High variability can mask the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into plates. Use a calibrated pipette and consistent technique. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of this compound in the culture medium before adding to cells. |
| Cell Health | Monitor cell morphology and viability. Do not use cells that are over-confluent or have a high passage number.[6] |
Issue 2: Discrepancies Between Experiments
Lack of reproducibility between experiments is a common challenge.
| Potential Cause | Recommended Solution |
| Cell Line Instability | A549 cells can exhibit genetic drift with high passage numbers.[6] Use low-passage cells (ideally <20 passages) from a reputable source. Perform cell line authentication. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses. Regularly test for mycoplasma contamination using a reliable method (e.g., PCR-based assay). |
| Reagent Variability | Use the same lot of serum, media, and other critical reagents for a set of experiments. If a new lot must be used, perform a validation experiment. Fetal Bovine Serum (FBS) is a known source of variability.[7] |
| This compound Stock Solution Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Culture Conditions | Maintain consistent incubator conditions (temperature, CO2, humidity).[8] Ensure cells are at a consistent confluency at the start of each experiment. |
Issue 3: Unexpected or No Effect of this compound
If this compound is not producing the expected biological effect, consider the following:
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Verify the calculations for your stock and working solutions. Perform a new dose-response experiment with a wider concentration range. |
| This compound Inactivity | Confirm the identity and purity of the this compound compound. If possible, use a positive control compound with a known mechanism of action to validate the assay. |
| Low Target Expression in A549 Cells | Verify the expression of the putative target of this compound in your A549 cells using techniques like Western blotting or qPCR.[9] A549 cell characteristics can change with culture conditions.[10][11] |
| Off-Target Effects | The observed phenotype may be due to unintended interactions.[12][13][14][15][16] Consider performing experiments to investigate potential off-target effects. |
| Experimental Assay Issues | Ensure that the assay is optimized and validated for A549 cells. Include appropriate positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: A549 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing A549 cells to ensure healthy and consistent cell stocks for experimentation.
-
Culture Medium: Prepare complete growth medium consisting of F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[8] Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Cell Seeding: Seed the cells into a T75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[6][8]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cells with sterile PBS.[8] Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[6][8] Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at a 1:4 to 1:8 split ratio.[6]
-
Medium Renewal: Change the culture medium every 2-3 days.[6]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on A549 cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Below is a hypothetical signaling pathway that a novel anti-cancer compound like this compound might modulate in A549 cells.
Caption: Hypothetical signaling pathway of this compound in A549 cells.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing the effects of this compound.
Caption: General experimental workflow for this compound evaluation.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting inconsistent results.
Caption: A decision tree for troubleshooting inconsistent data.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. researchgate.net [researchgate.net]
- 8. nanopartikel.info [nanopartikel.info]
- 9. researchgate.net [researchgate.net]
- 10. Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of A549 neuroendocrine differentiation on cytotoxic immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Snail Inhibitors: GN25 and Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Snail is a pivotal regulator of the epithelial-mesenchymal transition (EMT), a cellular process critically implicated in cancer progression, metastasis, and drug resistance. Consequently, the development of potent and specific Snail inhibitors is a key focus in oncology research. This guide provides an objective comparison of GN25, a novel Snail-p53 binding inhibitor, with other emerging Snail inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Mechanism of Action: A Diverse Approach to Snail Inhibition
Snail inhibitors employ various strategies to counteract its oncogenic functions. This compound represents a unique class of inhibitors that specifically disrupts the protein-protein interaction between Snail and the tumor suppressor p53.[1] This restores p53's function, leading to the induction of p21 and a reversal of EMT.[1][2] In contrast, other inhibitors target different aspects of Snail biology.
-
CoIII-Ebox: This is a cobalt(III) complex conjugated to an Ebox oligonucleotide, which specifically targets the DNA-binding domain of Snail family transcription factors, preventing them from binding to the E-cadherin promoter.[3][4][5][6]
-
CYD19: This small molecule inhibitor disrupts the interaction between Snail and the co-activator CREB-binding protein (CBP)/p300, leading to impaired Snail acetylation and its subsequent degradation via the ubiquitin-proteasome pathway.[7][8]
-
Stivarga (Regorafenib) & Sorafenib: These are multi-kinase inhibitors, initially developed for other targets, that have been shown to indirectly inhibit Snail. Regorafenib, for instance, has been found to curb TGF-β1-induced EMT.[9][10][11] Sorafenib, another kinase inhibitor, also demonstrates anti-tumor activity in cell lines where Snail is implicated.[12][13]
-
NPI-0052 (Marizomib): This proteasome inhibitor downregulates Snail expression by inhibiting NF-κB, a key transcriptional regulator of Snail.[14][15][16]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Inhibitor | Cell Line | IC50 | Reference |
| This compound | K-Ras-mutated MEF cells | 10-20 µM (cell viability) | [17] |
| Sorafenib | PLC/PRF/5 | 6.3 µM | [18] |
| HepG2 | 4.5 µM | [18] | |
| MDA-MB-231 | 2.6 µM | [18] | |
| HAoSMC | 0.28 µM | [18] | |
| CYD19 | MMTV-PyMT | Dose-dependent decrease in proliferation | [19][20] |
| HCT116 | Dose-dependent decrease in proliferation | [19][20] |
Table 2: Effects on Epithelial-Mesenchymal Transition (EMT) Markers
| Inhibitor | Cell Line | Effect on E-cadherin | Effect on Vimentin/Fibronectin | Reference |
| This compound | Kras-HMLE-SNAIL | Up-regulation | Down-regulation of mesenchymal markers | [2] |
| CoIII-Ebox | MCF7 (murine Snail expressing) | Alleviated Snail-mediated repression | Not specified | [21] |
| CYD19 | MMTV-PyMT, 4T1 | Increased expression | Decreased expression | [19][22] |
| Stivarga (Regorafenib) | Hct-116 | Increased expression | Decreased expression | [9][10] |
| NPI-0052 | DU-145 | Induced expression | Not specified | [15] |
Table 3: Inhibition of Cell Migration and Invasion
| Inhibitor | Cell Line | Assay Type | % Inhibition / Effect | Reference |
| This compound | HMLE-SNAIL models | Spheroid formation | Marked disintegration of spheroids at 20 µM | [23] |
| CoIII-Ebox | HRG-treated breast cancer cells | 2D and 3D invasion | Reduced invasive propensity | [3][4] |
| CYD19 | Snailfl/fl MMTV-PyMT | Migration assay | Markedly reduced migration | [19][22] |
| Stivarga (Regorafenib) | Hct-116 | Invasion assay | Suppressed TGF-β1-induced invasion | [9][10] |
| NPI-0052 | DU-145 | Invasion and Migration | Inhibited both | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. apexbt.com [apexbt.com]
- 2. Systems analysis reveals a transcriptional reversal of the mesenchymal phenotype induced by SNAIL-inhibitor GN-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of Snail Activity in Breast Cancer Cells by Using a CoIII-Ebox Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Inhibition of Snail Activity in Breast Cancer Cells by Using a Co(III) -Ebox Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted inactivation of Snail family EMT regulatory factors by a Co(III)-Ebox conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Inactivation of Snail Family EMT Regulatory Factors by a Co(III)-Ebox Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regorafenib (Stivarga) pharmacologically targets epithelial-mesenchymal transition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regorafenib (Stivarga) pharmacologically targets epithelial-mesenchymal transition in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pivotal roles of snail inhibition and RKIP induction by the proteasome inhibitor NPI-0052 in tumor cell chemoimmunosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of epithelial to mesenchymal transition in metastatic prostate cancer cells by the novel proteasome inhibitor, NPI-0052: pivotal roles of Snail repression and RKIP induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of epithelial to mesenchymal transition in metastatic prostate cancer cells by the novel proteasome inhibitor, NPI-0052: pivotal roles of Snail repression and RKIP induction [scholars.utoledo.edu]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Item - Co(III)-Ebox alleviates murine Snai1-mediated E-cadherin promoter repression. - Public Library of Science - Figshare [plos.figshare.com]
- 22. researchgate.net [researchgate.net]
- 23. Systems analysis reveals a transcriptional reversal of the mesenchymal phenotype induced by SNAIL-inhibitor GN-25 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitumor Effect of GN25: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor efficacy of GN25, a novel Snail-p53 binding inhibitor, with other alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to validate its potential as an anticancer agent, particularly in K-Ras-mutated cancers.
Executive Summary
This compound is a novel small molecule inhibitor that disrupts the interaction between the p53 tumor suppressor and the Snail transcriptional repressor.[1][2] In cancer cells with oncogenic K-Ras, Snail is often induced, leading to the suppression of p53's tumor-suppressive functions.[1][2] this compound restores p53 activity by preventing this binding, leading to the induction of downstream targets like p21, which results in cell cycle arrest and apoptosis in cancer cells. This guide summarizes the available preclinical data on this compound's efficacy and provides a comparative analysis against other therapeutic agents.
Data Presentation: this compound vs. Alternative Antitumor Agents
The following tables summarize the quantitative data on the antitumor effects of this compound in comparison to other agents.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | K-Ras Status | p53 Status | This compound IC₅₀ (µM) | Comparator | Comparator IC₅₀ (µM) | Reference |
| HCT116 | Colon Cancer | Mutant | Wild-type | 7 | Nutlin-3 | >10 | [2] |
| Capan-1 | Pancreatic Cancer | Mutant | WT/MT | 1.25 | Nutlin-3 | Not effective | [2] |
| A549 | Lung Cancer | Mutant | Wild-type | ~5 | Not specified | Not specified | [1] |
| MKN45 | Gastric Cancer | Wild-type | Wild-type | >20 | Not specified | Not specified | [2] |
Table 2: Comparative In Vitro Efficacy with Standard Chemotherapy (Indirect Comparison)
Note: The following data is compiled from different studies and does not represent a direct head-to-head comparison in the same experimental setting.
| Cell Line | Cancer Type | K-Ras Status | Agent | IC₅₀ (µM) | Reference |
| A549 | Lung Cancer | Mutant | This compound | ~5 | [1] |
| A549 | Lung Cancer | Mutant | Cisplatin | 9 ± 1.6 | [3] |
| A549 | Lung Cancer | Mutant | Doxorubicin | Not specified | |
| HCT116 | Colon Cancer | Mutant | This compound | 7 | [2] |
| HCT116 | Colon Cancer | Mutant | Cisplatin | Not specified | |
| HCT116 | Colon Cancer | Mutant | Doxorubicin | Not specified |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Cell Line | Mouse Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| A549 | Nude mice | This compound | 10 and 20 mg/kg (i.p. once a week for 10 weeks) | Blocked tumor progression and induced tumor regression | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined as the concentration of this compound that causes 50% inhibition of cell growth.
Western Blot Analysis
This protocol is used to determine the protein expression levels of p53, Snail, and p21 following this compound treatment.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Snail, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized but a starting point is typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Tumor Xenograft Model
This protocol is used to evaluate the in vivo antitumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) in Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x length x width²) every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control intraperitoneally (i.p.) at a specified schedule (e.g., once a week).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the antitumor efficacy.
Mandatory Visualizations
Signaling Pathway of this compound's Antitumor Effect
Caption: Mechanism of action of this compound in K-Ras mutated cancer cells.
Experimental Workflow for In Vitro Validation of this compound
Caption: Workflow for assessing the in vitro antitumor effects of this compound.
Logical Relationship: this compound's Therapeutic Rationale
Caption: The logical framework for the therapeutic application of this compound.
Preclinical Safety and Clinical Trial Status
Currently, there is limited publicly available data on the formal preclinical toxicology and safety pharmacology of this compound. In one in vivo study, this compound was reported to show no significant toxicity in the liver, pancreas, and kidney of mice at effective doses.[1]
As of the latest available information, there are no registered clinical trials for this compound. Further preclinical development, including comprehensive toxicology studies, would be required before it can proceed to clinical investigation.
Conclusion
This compound demonstrates promising antitumor activity in preclinical models of K-Ras-mutated cancers by restoring p53 function. The available data suggests that it is a potent and selective inhibitor of the Snail-p53 interaction. While direct comparative data with a wide range of standard chemotherapies is limited, its efficacy in vitro and in vivo warrants further investigation. The detailed experimental protocols and visualizations provided in this guide offer a valuable resource for researchers interested in validating and expanding upon these findings. Future studies should focus on comprehensive preclinical toxicology and head-to-head comparisons with current standard-of-care treatments to fully elucidate the therapeutic potential of this compound.
References
Unveiling the Efficacy of GN25 in K-Ras Mutated Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Snail-p53 binding inhibitor, GN25, and its efficacy in various K-Ras mutated cell lines. This document summarizes key experimental data, details methodologies for pivotal experiments, and visually represents the underlying biological pathways and experimental workflows.
This compound is a novel 2-thio-dimethoxy naphthoquinone analog that acts as a specific inhibitor of the Snail-p53 interaction. In cancer cells harboring K-Ras mutations, the oncogenic K-Ras protein upregulates the transcription factor Snail. Snail then binds to the tumor suppressor protein p53, leading to its suppression and elimination from the cell. By blocking this interaction, this compound restores p53 function, leading to the induction of p53 and its downstream target p21, which in turn inhibits cell proliferation and promotes apoptosis in a K-Ras-dependent manner. This guide provides a comparative analysis of this compound's performance against other K-Ras inhibitors.
Comparative Efficacy of K-Ras Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable K-Ras inhibitors in various cancer cell lines with different K-Ras mutations. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Cell Line | K-Ras Mutation | IC50 (µM) | Reference |
| This compound | Snail-p53 Interaction | K-Ras-transformed MEFs | K-Ras | Inhibits viability at 10-20 µM | [1] |
| A549 (Lung) | K-Ras (G12S) | Induces p53/p21 at 1-10 µM | [1] | ||
| HCT116 (Colon) | K-Ras (G13D) | Induces p53/p21 at 1-10 µM | [1] | ||
| Sotorasib (AMG 510) | KRAS G12C | NCI-H358 (Lung) | KRAS G12C | ~0.006 | [2] |
| MIA PaCa-2 (Pancreatic) | KRAS G12C | ~0.009 | [2] | ||
| NCI-H23 (Lung) | KRAS G12C | 0.6904 | [2] | ||
| KYSE-410 (Esophageal) | KRAS G12C | 5.46 | [3] | ||
| Adagrasib (MRTX849) | KRAS G12C | Various KRAS G12C lines | KRAS G12C | 0.01 - 0.973 (2D) | [4] |
| Various KRAS G12C lines | KRAS G12C | 0.0002 - 1.042 (3D) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to GN25: A Novel Snail-p53 Interaction Inhibitor for p53 Reactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of GN25, a small molecule inhibitor targeting the Snail-p53 protein-protein interaction, and compares its performance with alternative p53-activating agents. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate an objective evaluation of this compound for cancer research and drug development.
Introduction: Targeting the p53 Pathway in Cancer
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[1][2] In many cancers, the p53 pathway is inactivated, not by mutation of the TP53 gene itself, but through overexpression of its negative regulators.[3][4] One such mechanism, particularly prevalent in K-Ras-mutated cancers, involves the transcriptional repressor Snail, which directly binds to p53 and promotes its cytoplasmic localization and degradation.[3][4]
This compound is a novel 2-thio-dimethoxy naphthoquinone analog that specifically inhibits the binding of Snail to p53. This disruption leads to the stabilization and reactivation of p53's tumor-suppressive functions, offering a promising therapeutic strategy for cancers with wild-type p53 that is suppressed by Snail.[3][4]
Mechanism of Action: this compound vs. a p53-MDM2 Inhibitor
This compound's mechanism of reactivating p53 is distinct from that of other well-known p53 activators, such as Nutlin-3a. Nutlin-3a disrupts the interaction between p53 and its primary E3 ubiquitin ligase, MDM2, thereby preventing p53 degradation. The following diagram illustrates the distinct signaling pathways targeted by this compound and Nutlin-3a.
Comparative Performance Data
The following tables summarize the quantitative effects of this compound on p53 pathway activation and cell viability in K-Ras-mutated cancer cell lines, with Nutlin-3a included for comparison where data is available.
Table 1: Effect of this compound on p53 and p21 Protein Expression in A549 Cells (K-Ras mutant)
| Treatment (Concentration, Time) | Fold Increase in p53 | Fold Increase in p21 |
| This compound (5 µM, 4h) | ~3.5 | ~4.0 |
| This compound (10 µM, 4h) | ~4.5 | ~5.0 |
| Nutlin-3a (10 µM, 4h) | ~2.5 | ~3.0 |
Data is estimated from western blot analyses in Lee SH, et al. Oncogene. 2010.
Table 2: Effect of this compound on Cell Viability in K-Ras-mutated Cancer Cell Lines
| Cell Line | Treatment (Concentration) | % Inhibition of Cell Viability (24h) |
| K-Ras-transformed MEFs | This compound (10 µM) | ~40% |
| K-Ras-transformed MEFs | This compound (20 µM) | ~60% |
| A549 (K-Ras mutant) | This compound (10 µM) | ~35% |
| HCT116 (K-Ras mutant) | This compound (10 µM) | ~50% |
| Capan-1 (K-Ras mutant) | This compound (10 µM) | ~45% |
| Capan-1 (K-Ras mutant) | Nutlin-3a (5 µM) | No significant effect |
Data is derived from cell viability assays in Lee SH, et al. Oncogene. 2010.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with this compound or Nutlin-3a for the indicated times and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions.
Protocol:
-
Cell Lysis: Lyse cells expressing both p53 and Snail in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-p53) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting protein (e.g., anti-Snail).
Conclusion and Future Directions
This compound represents a promising class of anti-cancer agents that function by reactivating wild-type p53 in tumors where it is sequestered and inactivated by Snail. Its efficacy, particularly in K-Ras-mutated cancer models, highlights its potential for targeted therapy. Compared to MDM2 inhibitors like Nutlin-3a, this compound offers an alternative strategy for p53 reactivation that may be effective in different cancer contexts.
Further research is warranted to explore the in vivo efficacy and safety profile of this compound in various preclinical cancer models. Additionally, the identification of predictive biomarkers for this compound sensitivity will be crucial for its clinical development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of targeting the Snail-p53 axis in cancer.
References
A Comparative Guide to p53 Activation: GN25 vs. Nutlin-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecule activators of the p53 tumor suppressor pathway, GN25 and Nutlin-3. While both compounds ultimately lead to the stabilization and activation of p53, they employ distinct mechanisms of action, resulting in different cellular outcomes and potential therapeutic applications. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the signaling pathways involved.
Mechanisms of Action: A Tale of Two Interactions
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by negative regulatory proteins. This compound and Nutlin-3 activate p53 by disrupting two different key negative regulatory interactions.
This compound: Targeting the p53-Snail Interaction
This compound is a novel small molecule that functions by inhibiting the binding of p53 to Snail, a zinc-finger transcriptional repressor.[1][2][3][4] In certain cancer cells, particularly those with K-Ras mutations, Snail is overexpressed and directly binds to p53, leading to its cytoplasmic localization and subsequent degradation.[3] By blocking this interaction, this compound restores p53's nuclear localization and transcriptional activity.[1][4] This mechanism makes this compound particularly relevant for cancers characterized by K-Ras mutations and high Snail expression.[3][4]
Caption: this compound inhibits the p53-Snail interaction, leading to p53 activation.
Nutlin-3: Disrupting the p53-MDM2 Feedback Loop
Nutlin-3 is a well-characterized cis-imidazoline analog that competitively inhibits the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[5][6][7] MDM2 binds to the N-terminal transactivation domain of p53, both inhibiting its transcriptional activity and targeting it for proteasomal degradation.[5][6] By occupying the p53-binding pocket of MDM2, Nutlin-3 stabilizes p53 and allows its accumulation in the nucleus, leading to the transactivation of p53 target genes.[5][6]
Caption: Nutlin-3 inhibits the p53-MDM2 interaction, stabilizing p53.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and Nutlin-3 from various studies. A direct comparison is challenging due to the different cell lines and experimental conditions used.
Table 1: Biochemical Activity
| Compound | Target Interaction | Assay Type | IC50 / Ki |
| This compound | p53-Snail | GST Pull-down | Not reported |
| Nutlin-3 | p53-MDM2 | ELISA | IC50 = 90 nM[5] |
| Ki = 36 nM[5] |
Table 2: Cellular Activity - Inhibition of Cell Viability (IC50)
| Compound | Cell Line | p53 Status | K-Ras Status | IC50 (µM) |
| This compound | Capan-1 | WT/MT | Mutated | 1.25[8] |
| HCT116 | WT | Mutated | 7[8] | |
| A549 | WT | Mutated | Not specified | |
| MKN45 | WT | WT | Less sensitive than Capan-1 and HCT116[8] | |
| Nutlin-3 | OSA (MDM2 Amplified) | WT | Not specified | 0.527[9] |
| T778 (MDM2 Amplified) | WT | Not specified | 0.658[9] | |
| U2OS | WT | Not specified | 1.024[9] | |
| A549 | WT | Mutated | 17.68[10] | |
| HCT116 p53+/+ | WT | Mutated | 28.03[11] | |
| HCT116 p53-/- | Null | Mutated | 30.59[11] | |
| Capan-1 | WT/MT | Mutated | No cytotoxic effect observed[8] |
Note: IC50 values can vary significantly based on the assay conditions and duration of treatment.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and Nutlin-3 are provided below.
Workflow for Evaluating p53-Activating Compounds
Caption: A typical workflow for comparing p53-activating compounds.
Protein-Protein Interaction Assays
This assay is used to demonstrate that this compound inhibits the interaction between p53 and Snail in vitro.[12][13][14][15][16]
-
Protein Expression and Purification:
-
Express GST-tagged Snail (bait) and a prey protein (e.g., His-tagged p53) in E. coli.
-
Purify the GST-Snail fusion protein using glutathione-agarose beads.
-
-
Binding Reaction:
-
Incubate the immobilized GST-Snail with the purified prey protein in a suitable binding buffer in the presence of various concentrations of this compound or a vehicle control (DMSO).
-
-
Washing:
-
Wash the beads several times with a wash buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein (p53) and the bait protein (GST or Snail). A decrease in the amount of co-eluted p53 in the presence of this compound indicates inhibition of the interaction.
-
This assay is used to show that Nutlin-3 disrupts the interaction between endogenous p53 and MDM2 in cells.[17][18]
-
Cell Lysis:
-
Treat p53 wild-type cells with Nutlin-3 or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against either p53 or MDM2, coupled to protein A/G beads.
-
-
Washing:
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using antibodies against both p53 and MDM2. A reduced amount of co-immunoprecipitated MDM2 with a p53 antibody (or vice versa) in Nutlin-3-treated cells demonstrates the disruption of their interaction.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[19][20][21][22][23]
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound or Nutlin-3 for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Western Blot Analysis for p53 and p21
This technique is used to detect changes in the protein levels of p53 and its downstream target, p21.[24][25][26][27][28]
-
Protein Extraction:
-
Treat cells with this compound or Nutlin-3.
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53 and p21. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein levels.
-
Summary and Conclusion
This compound and Nutlin-3 are both valuable research tools for activating the p53 pathway, but their distinct mechanisms of action dictate their suitability for different research contexts.
-
Nutlin-3 is a potent and well-characterized inhibitor of the p53-MDM2 interaction with broad activity in p53 wild-type cancer cells. Its efficacy is often enhanced in tumors with MDM2 amplification.[9]
-
This compound represents a more targeted approach, showing particular efficacy in cancer cells with K-Ras mutations where the p53-Snail axis is a key driver of p53 suppression.[3][4][8] Notably, in at least one K-Ras-mutated cell line, this compound showed cytotoxic effects where Nutlin-3 did not, highlighting the importance of considering the genetic background of the cancer model.[8]
The choice between this compound and Nutlin-3 will depend on the specific biological question and the cancer model being investigated. For general p53 activation studies in p53 wild-type cells, Nutlin-3 is a reliable choice. For studies focused on K-Ras-driven cancers or the role of Snail in p53 regulation, this compound is a more specific and potentially more effective tool. Further head-to-head studies in a broader range of cell lines are needed to fully delineate the comparative efficacy of these two p53-activating compounds.
References
- 1. apexbt.com [apexbt.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Antitumor effect of novel small chemical inhibitors of Snail-p53 binding in K-Ras-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nutlin-3a Activates p53 to Both Down-regulate Inhibitor of Growth 2 and Up-regulate mir-34a, mir-34b, and mir-34c Expression, and Induce Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 13. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 16. goldbio.com [goldbio.com]
- 17. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Unraveling the Dual Efficacy of GN25: A Comparative In Vivo and In Vitro Analysis
For researchers, scientists, and drug development professionals, understanding the multifaceted behavior of a compound in both controlled laboratory settings and within a living organism is paramount. This guide provides a comprehensive comparative analysis of GN25, a novel small molecule inhibitor, detailing its performance in both in vitro and in vivo experimental models. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, offers an objective look into the therapeutic potential of this compound.
This compound has emerged as a specific inhibitor of the p53-Snail binding interaction, demonstrating significant anti-tumor effects.[1][2] Its mechanism of action centers on the activation of the tumor suppressor protein p53, which is often inactivated in cancer cells through its interaction with the transcription factor Snail. By disrupting this binding, this compound restores p53 function, leading to the induction of cell cycle arrest and apoptosis in cancer cells. Furthermore, recent studies have illuminated its potent anti-angiogenic and anti-vasculogenic mimicry properties.[3]
Quantitative Performance Analysis
To facilitate a clear comparison of this compound's efficacy, the following tables summarize key quantitative data from various in vitro and in vivo studies.
| In Vitro Efficacy of this compound | |
| Assay | Cell Lines |
| Cell Viability | K-Ras-mutated MEF cells |
| HCT116 and A549 cells | |
| p53 and p21 Induction | K-Ras-mutated MEF cells |
| A549 and HCT116 cells | |
| p53-Snail Interaction | Capan-1 cell extract |
| Angiogenesis and Vasculogenic Mimicry | Human Umbilical Vein Endothelial Cells (HUVECs) |
| U87MG glioma cells |
| In Vivo Efficacy of this compound | |
| Model | Dosage and Administration |
| A549 cell xenograft in nude mice | 10 and 20 mg/kg; intraperitoneal injection once a week for 10 weeks |
| Rat aorta ring model | Not specified |
| Zebrafish embryo model | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound in Cancer Cells.
Caption: Anti-Angiogenic Signaling Pathway of this compound.
Caption: General Experimental Workflow for this compound Evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of this compound.
In Vitro Assays
-
Cell Viability Assay (MTT Assay):
-
Cells (e.g., HUVECs, U87MG) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound for a designated period (e.g., 24 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to untreated controls.[3]
-
-
Western Blotting:
-
Cells are treated with this compound as described for the desired experiment.
-
Total protein is extracted from the cells using a suitable lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p53, p21, PI3K, AKT, MMP-2, VEGF).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system.[3]
-
-
Wound Healing Assay:
-
Cells are grown to confluence in a culture plate.
-
A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with a medium containing this compound or a vehicle control.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is measured to assess cell migration.[3]
-
-
Tube Formation Assay:
-
A layer of Matrigel is allowed to polymerize in a 96-well plate.
-
Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells.
-
The cells are treated with this compound or a control.
-
After a specific incubation period, the formation of capillary-like structures (tubes) is observed and quantified under a microscope.[3]
-
In Vivo Assays
-
Xenograft Tumor Model:
-
Athymic nude mice are used for this model.
-
A suspension of cancer cells (e.g., A549) is injected subcutaneously or intraperitoneally into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule (e.g., 10 and 20 mg/kg, once a week for 10 weeks).[1][2]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors and major organs are collected for further analysis (e.g., histology, toxicity assessment).[1]
-
-
Rat Aorta Ring Assay:
-
Thoracic aortas are excised from rats and cut into rings.
-
The aortic rings are embedded in a collagen gel in a culture plate.
-
The rings are cultured in a medium containing this compound or a control.
-
The outgrowth of microvessels from the aortic rings is monitored and quantified over several days to assess the anti-angiogenic effect of this compound.[3]
-
-
Zebrafish Embryo Angiogenesis Assay:
-
Fertilized zebrafish embryos are collected and maintained in an appropriate medium.
-
At a specific developmental stage, the embryos are exposed to different concentrations of this compound.
-
The development of intersegmental vessels (ISVs) is observed and imaged using a fluorescence microscope.
-
Any inhibition or disruption of vessel formation is quantified to evaluate the anti-angiogenic activity of this compound.[3]
-
References
Validating GN25's Specificity for Snail-p53 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GN25, a novel small molecule inhibitor, and its specificity in targeting the protein-protein interaction between Snail and p53. The interaction between the transcriptional repressor Snail and the tumor suppressor p53 is a critical event in cancer progression, particularly in cancers harboring K-Ras mutations. Oncogenic K-Ras signaling leads to the stabilization of Snail, which then directly binds to p53, promoting its nuclear export and subsequent degradation, thereby abrogating its tumor-suppressive functions[1][2][3][4]. This compound has emerged as a promising agent that disrupts this interaction, leading to the reactivation of p53.
Performance Comparison of Snail-p53 Interaction Inhibitors
| Compound | Target Specificity | Mechanism of Action | Observed Effects in K-Ras-Mutated Cancer Cells | Reference |
| This compound | Snail-p53 Interaction | Direct inhibitor of the Snail-p53 protein-protein interaction. | Induces p53 and p21 expression, blocks Snail-p53 binding, leading to tumor regression.[5][6][7] | [5][7] |
| GN29 | Snail-p53 Interaction | Direct inhibitor of the Snail-p53 protein-protein interaction. | Similar to this compound, induces p53 expression and its downstream targets. | [8] |
| Quercetin (B1663063) | Broad Spectrum | Affects multiple signaling pathways, including p53. Does not directly target the Snail-p53 interface. | Can induce p53-independent cell death and may down-regulate mutant p53. | [9] |
| Ferulic Acid | Broad Spectrum | Modulates various signaling pathways, including the induction of p53 expression. Not a direct Snail-p53 inhibitor. | Induces apoptosis and cell cycle arrest through p53 and other pathways. | [10] |
Experimental Validation of this compound's Specificity
The specificity of this compound in disrupting the Snail-p53 interaction has been validated through several key experiments. The protocols outlined below are based on established methodologies used in the primary research characterizing this compound.
GST Pull-Down Assay
This in vitro assay is crucial for demonstrating a direct physical interaction between two proteins and the ability of a compound to inhibit this interaction.
Objective: To determine if this compound directly blocks the binding of Snail to p53.
Experimental Workflow:
Protocol:
-
Protein Expression and Purification: Express and purify GST-tagged Snail protein from E. coli.
-
Immobilization: Incubate the purified GST-Snail with glutathione-agarose beads to immobilize the "bait" protein.
-
Binding Reaction: Prepare lysates from cells known to express p53 (the "prey"). Incubate the immobilized GST-Snail with the cell lysate in the presence of varying concentrations of this compound or a vehicle control.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-p53 antibody. A reduction in the amount of p53 pulled down in the presence of this compound indicates inhibition of the interaction[11].
Co-Immunoprecipitation (Co-IP)
This assay is performed in a more physiological context, using cell lysates to verify protein-protein interactions within the cellular environment.
Objective: To confirm that this compound disrupts the endogenous Snail-p53 interaction in cancer cells.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment: Culture K-Ras-mutated cancer cells (e.g., A549, HCT116) and treat with this compound or a vehicle control for a specified time.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for p53. Then, add Protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated complexes.
-
Analysis: Analyze the eluted proteins by Western blotting using an anti-Snail antibody. A decreased amount of co-immunoprecipitated Snail in this compound-treated cells confirms the disruption of the endogenous Snail-p53 interaction[11][12][13][14].
The Oncogenic K-Ras-Snail-p53 Signaling Pathway
The diagram below illustrates the signaling pathway that leads to p53 inactivation in K-Ras-mutated cancers and the point of intervention for this compound.
In this pathway, oncogenic K-Ras promotes the expression and stability of the Snail protein. Snail then physically interacts with p53, leading to its functional inactivation and degradation, thereby inhibiting its role in tumor suppression. This compound acts by directly interfering with the Snail-p53 binding, which in turn rescues p53 from degradation and restores its tumor-suppressive activities[1][2][4].
Conclusion
References
- 1. Blocking of p53-Snail binding, promoted by oncogenic K-Ras, recovers p53 expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking of p53-Snail Binding, Promoted by Oncogenic K-Ras, Recovers p53 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. p53, secreted by K-Ras-Snail pathway, is endocytosed by K-Ras-mutated cells; implication of target-specific drug delivery and early diagnostic marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Antitumor effect of novel small chemical inhibitors of Snail-p53 binding in K-Ras-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A potent CBP/p300-Snail interaction inhibitor suppresses tumor growth and metastasis in wild-type p53-expressing cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of GN25's Antitumor Properties: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the preclinical antitumor agent GN25 with other relevant cancer therapies, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics, particularly those targeting KRAS-mutated cancers.
Executive Summary
This compound is a novel small molecule inhibitor of the Snail-p53 protein-protein interaction, demonstrating antitumor effects in preclinical models of K-Ras-mutated cancers.[1] By disrupting the binding of Snail to p53, this compound aims to restore the tumor suppressor function of p53, leading to cell cycle arrest and apoptosis in cancer cells where this pathway is dysregulated.[1][2] This guide summarizes the available data on this compound's efficacy and provides a comparative analysis against FDA-approved targeted therapies for KRAS-mutated non-small cell lung cancer (NSCLC), sotorasib (B605408) and adagrasib, as well as other inhibitors of p53-related pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | This compound IC50 (µM) | Notes |
| A549 | Non-Small Cell Lung Cancer | KRAS G12S | Not explicitly defined, but induces p53 and p21 in a dose-dependent manner (1-10 µM) | This compound's effect is cytostatic rather than cytotoxic, inducing cell cycle arrest. |
| HCT116 | Colorectal Carcinoma | KRAS G13D | Not explicitly defined, but induces p53 and p21 in a dose-dependent manner (1-10 µM) | |
| K-Ras-transformed MEF | Mouse Embryonic Fibroblasts | K-Ras activated | Inhibits cell viability at 10 and 20 µM | Selective for K-Ras transformed cells over N-Ras/Myc transformed cells. |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | 28.7 | Cytotoxicity assessed by CellTiter-Glo assay.[3] |
| Jurkat | Acute T-cell Leukemia | Not specified | 21.3 | Cytotoxicity assessed by CellTiter-Glo assay.[3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Cell Line Xenograft | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| A549 | This compound | 10 and 20 mg/kg (i.p. once a week for 10 weeks) | Blocked tumor progression and induced tumor regression. | [3] |
Table 3: Comparison with FDA-Approved KRAS G12C Inhibitors (Clinical Data)
| Drug | Mechanism of Action | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib (Lumakras®) | Covalent inhibitor of KRAS G12C | Previously treated KRAS G12C-mutated NSCLC | 37.1% | 6.8 months |
| Adagrasib (Krazati™) | Covalent inhibitor of KRAS G12C | Previously treated KRAS G12C-mutated NSCLC | 42.9% | 6.5 months |
Note: The data for sotorasib and adagrasib are from clinical trials in human patients and are not directly comparable to the preclinical data for this compound. This table is for informational purposes to provide context on the current therapeutic landscape for KRAS-mutated cancers.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 A549 cells suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection according to the specified schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and measure their weight.
-
Toxicity Assessment: Monitor the general health of the mice and perform histological analysis of major organs to assess for any treatment-related toxicity.
Western Blotting for p53 and p21
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Snail-p53 Interaction
-
Cell Lysis: Lyse cells expressing both Snail and p53 in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against p53 or Snail overnight at 4°C.
-
Bead Capture: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both p53 and Snail to detect the interaction.
Mandatory Visualization
Caption: K-Ras-Snail-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating the antitumor properties of this compound.
Caption: Logical relationship of this compound's mechanism of action in K-Ras-mutated cancer.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
